2-Amino-5-ethylphenol hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-amino-5-ethylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZAJCDAIQPZDSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164418 | |
| Record name | 2-Amino-5-ethylphenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149861-22-3 | |
| Record name | Phenol, 2-amino-5-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149861-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-ethylphenol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149861223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-ethylphenol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-5-ethylphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.290 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Amino-5-ethylphenol HCI | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-5-ETHYLPHENOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5IWK1V8FX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-Amino-5-ethylphenol hydrochloride from 2-amino-5-ethylphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 2-Amino-5-ethylphenol hydrochloride from its free base, 2-amino-5-ethylphenol. The information presented herein is intended for a technical audience and details the chemical transformation, experimental protocols, and physical and chemical properties of the resulting salt.
Introduction
2-Amino-5-ethylphenol is a substituted aromatic amine and phenol derivative. Its conversion to the hydrochloride salt is a common practice in chemical and pharmaceutical development. The formation of a hydrochloride salt can enhance the compound's stability, and aqueous solubility, and facilitate its handling and formulation.[1] The synthesis is a straightforward acid-base reaction where the amino group of 2-amino-5-ethylphenol is protonated by hydrochloric acid.
Reaction Scheme
The chemical transformation involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid (HCl) to yield this compound.
Chemical Equation:
C₈H₁₁NO + HCl → C₈H₁₂ClNO
(2-amino-5-ethylphenol + Hydrochloric acid → this compound)
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented in the tables below.
Table 1: Properties of 2-Amino-5-ethylphenol (Starting Material)
| Property | Value |
| Molecular Formula | C₈H₁₁NO |
| Molecular Weight | 137.18 g/mol |
| Appearance | Data not available |
| Solubility | Data not available |
Table 2: Properties of this compound (Product)
| Property | Value |
| Molecular Formula | C₈H₁₂ClNO |
| Molecular Weight | 173.64 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | >163°C (decomposes) |
| Solubility | Soluble in water and ethanol |
| Purity (Typical) | ≥98% (by HPLC) |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general principles of hydrochloride salt formation for aromatic amines.
Materials:
-
2-amino-5-ethylphenol
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Isopropanol (IPA)
-
Diethyl ether
-
Deionized water
-
pH paper or pH meter
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-5-ethylphenol in a suitable volume of isopropanol (e.g., 5-10 mL per gram of starting material). Stir the mixture at room temperature until the solid is completely dissolved.
-
Acidification: While stirring, slowly add a slight molar excess (approximately 1.05 to 1.1 equivalents) of concentrated hydrochloric acid dropwise to the solution using a dropping funnel. A precipitate is expected to form during the addition. The reaction is an exothermic acid-base neutralization.
-
Crystallization/Precipitation: After the addition of HCl is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete salt formation. If crystallization is slow, the mixture can be cooled in an ice bath to promote precipitation. To further induce precipitation, an anti-solvent such as diethyl ether can be slowly added until the product crashes out of the solution.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove any residual impurities and to aid in drying.
-
Drying: Dry the purified this compound in a vacuum oven or a desiccator at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Yield:
While a specific yield for this reaction is not widely published, similar acid-base salt formations typically proceed in high yield, often exceeding 90-95%, assuming efficient precipitation and isolation.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
Table 3: Analytical Methods for Product Characterization
| Analytical Technique | Purpose | Expected Result |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | ≥98% |
| Melting Point Analysis | Identification and purity check | Sharp melting point, consistent with reference values (>163°C with decomposition) |
| Infrared (IR) Spectroscopy | Functional group confirmation | Appearance of a broad N-H stretch from the ammonium salt, and shifts in aromatic region peaks. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Chemical shifts and integration consistent with the protonated structure. |
Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Considerations
-
2-amino-5-ethylphenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.
-
Isopropanol and Diethyl Ether: Flammable solvents. Work in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of this compound from its free base is a high-yielding and straightforward acid-base reaction. The resulting hydrochloride salt offers improved physical properties, which are advantageous for various applications in research and development. The provided protocol and analytical methods serve as a comprehensive guide for the successful synthesis and characterization of this compound.
References
what is the CAS number for 2-Amino-5-ethylphenol hydrochloride
CAS Number: 149861-22-3
This document provides a comprehensive technical overview of 2-Amino-5-ethylphenol hydrochloride, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is an organic compound primarily utilized as a key intermediate in the synthesis of fine chemicals and as a precursor in oxidative hair dye formulations.[1][2] Its chemical structure consists of a phenol ring substituted with an amino group and an ethyl group, presented as a hydrochloride salt.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference(s) |
| CAS Number | 149861-22-3 | [3][4] |
| Molecular Formula | C₈H₁₂ClNO | [3][5] |
| Molecular Weight | 173.64 g/mol | [3][5] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | >163-185°C (with decomposition) | [2] |
| Solubility | Soluble in water and ethanol | [2] |
| Purity (Typical) | ≥98% (by HPLC) | [2][5] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [3] |
| logP (Predicted) | 1.9586 | [3] |
Synthesis and Mechanism of Action
Synthesis Pathway
The hydrochloride salt is typically formed in the final step of the synthesis by reacting 2-amino-5-ethylphenol with hydrochloric acid. A general industrial method for producing 2-amino-5-alkyl-phenols involves the alkali fusion of the corresponding amino-alkyl-benzenesulfonic acid, followed by neutralization with a mineral acid like HCl to precipitate the product.
Mechanism of Action in Oxidative Hair Dyes
In cosmetic applications, this compound functions as a "coupler" or dye precursor.[6] It is formulated with a "developer" (e.g., p-phenylenediamine) and an oxidizing agent, typically hydrogen peroxide. When applied to hair, the small precursor molecules penetrate the hair shaft. The oxidizing agent then catalyzes a reaction between the coupler and developer, forming large, colored polymer molecules that are trapped within the hair structure, resulting in a long-lasting color.[1]
Experimental Protocols
The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound. The following protocols are based on their published opinion.[6]
In Vitro Skin Corrosion Assay
This experiment assesses the potential of a substance to cause skin corrosion using a reconstituted human epidermis (RHE) model.
-
Guideline: Comparable to ECVAM-validated RHE models.
-
Test System: Reconstituted Human Epidermis model (e.g., SkinEthic).
-
Test Substance: this compound, neat (100% powder).
-
Methodology:
-
Quality Control: Prior to testing, the transepidermal electrical resistance (TER) of two skin discs from the batch is measured to ensure tissue barrier integrity (> 10 kΩ).
-
Application: The neat substance is applied directly to the epidermal surface of three separate skin discs.
-
Controls: Three positive control discs (e.g., 36% hydrochloric acid) and three negative control discs (sterile distilled water) are assayed in parallel.
-
Exposure: The contact period for all discs is 24 hours.
-
Removal: At the end of the exposure period, the test material is thoroughly washed from the skin disc surface with warm tap water.
-
Endpoint Measurement: The TER is measured again for each disc. A significant drop in electrical resistance indicates damage to the skin barrier.
-
Acute Oral Toxicity Study
This study provides data on the health effects of a single oral dose of the substance.
-
Guideline: Acute Toxic Class Method.
-
Test System: Female rats (two groups of 3 animals each).
-
Test Substance: this compound dissolved in water.
-
Methodology:
-
A single dose of 2000 mg/kg body weight is administered by oral gavage.
-
Animals are observed for a period of 15 days.
-
Body weight is recorded just before administration and on days 1, 8, and 15.
-
Clinical signs of toxicity and mortality are recorded daily.
-
A full autopsy is performed on all animals after death or at the end of the study period.
-
Safety and Handling
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C, away from moisture.[5]
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. ec.europa.eu [ec.europa.eu]
molecular structure and weight of 2-Amino-5-ethylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylphenol hydrochloride is a synthetic organic compound with the chemical formula C₈H₁₂ClNO. It is primarily utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Its most prominent application is as a precursor in oxidative hair coloring formulations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available toxicological data. While detailed experimental protocols for its synthesis and analysis are not extensively published, this guide compiles available information to support research and development activities.
Molecular Structure and Properties
The molecular structure of this compound consists of a phenol ring substituted with an amino group at the second position and an ethyl group at the fifth position, with the hydrochloride salt formed at the amino group.
Molecular Formula: C₈H₁₂ClNO[1][2][3]
Molecular Weight: 173.64 g/mol [1][2][3]
CAS Number: 149861-22-3[1][2][3]
Synonyms: 6-Amino-m-ethylphenol hydrochloride, Phenol, 2-amino-5-ethyl-, hydrochloride[1]
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Melting Point | >163 °C (decomposes) | [3] |
| Solubility | Soluble in water and ethanol; slightly soluble in DMSO and Methanol. | [3][4] |
| Appearance | White to off-white crystalline powder | [4] |
| Purity | ≥98% (by HPLC) | [1][4] |
| Storage | 4°C, stored under nitrogen, away from moisture | [1] |
Experimental Protocols
General Synthesis of 2-Amino-5-alkyl-phenols
A general process for the preparation of 2-amino-5-alkyl-phenols is described in patent literature. This process involves the alkali fusion of a corresponding amino-alkyl-benzenesulfonic acid. The following is a generalized workflow based on this patent.
Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
2-Amino-5-ethyl-benzenesulfonic acid sodium salt
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Activated carbon
-
Nitrogen gas
Procedure:
-
Alkali Fusion: The sodium salt of 2-amino-5-ethyl-benzenesulfonic acid is reacted with a significant molar excess of potassium hydroxide. The reaction is carried out at a high temperature (e.g., 300°C) and pressure (e.g., 15-20 bar) for several hours with stirring to yield the potassium salt of 2-amino-5-ethyl-phenol.
-
Dilution: After cooling, the reaction mixture is diluted with water to a concentration of approximately 5% by weight of the product.
-
Acidification: The alkaline suspension of the potassium salt is carefully neutralized by metering in aqueous hydrochloric acid at an elevated temperature (e.g., 90°C) to a pH of 0.5 to 1.0. This converts the potassium salt to the hydrochloride salt of 2-amino-5-ethylphenol.
-
Purification (Decolorization): The resulting acidic solution may be clarified with activated carbon at an elevated temperature (e.g., 100°C) to remove tarry byproducts.
-
Precipitation: The pH of the clarified solution is then adjusted to 4.5 to 6.0 with an aqueous base (e.g., sodium hydroxide solution) under an inert atmosphere (nitrogen) to precipitate the free base, 2-amino-5-ethylphenol.
-
Isolation: The precipitated product is isolated by filtration, washed with water, and dried. To obtain the hydrochloride salt, the isolated free base would be redissolved in an appropriate solvent and treated with hydrochloric acid.
Toxicological Assessment Protocols
The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of 2-Amino-5-ethylphenol HCl. The following are summaries of the methodologies used in the toxicological assessments.
-
Test System: Female rats.
-
Method: The study was conducted using the acute toxic class method.
-
Procedure: The test substance was dissolved in water and administered orally at a dose of 2000 mg/kg body weight to two groups of three animals each. The animals were observed for 15 days for any signs of toxicity. Body weight was recorded before administration and on days 1, 8, and 15. A full autopsy was performed on all animals after the observation period.[5]
-
Test System: Rats.
-
Procedure: this compound solutions were administered daily via oral gavage for 13 weeks. The homogeneity and stability of the dosing solutions were confirmed prior to the study. Homogeneity was assessed by analyzing samples from the top, middle, and bottom of the preparation, with variations expected to be within 87%-105% of the initial concentration. The stability of the solutions at room temperature was confirmed for 7 days, with a maximum deviation of 3.8% from the initial concentration.[5]
-
Test System: Rats.
-
Procedure: The test substance was administered to pregnant rats during the period of organogenesis. The homogeneity of the solutions was confirmed to be between 89% and 103% of the initial concentration, and the solutions were stable for 7 days at room temperature (deviation <10%).[5]
Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available scientific literature describing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known function is as a chemical intermediate, particularly in the formation of colorants in oxidative hair dyes through a chemical oxidation process.
Visualizations
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis and toxicological evaluation of this compound.
Caption: Generalized workflow for the synthesis of 2-Amino-5-ethylphenol.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 3. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Online CAS Number 149861-22-3 - TRC - this compound | LGC Standards [lgcstandards.com]
physical and chemical properties of 2-Amino-5-ethylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, applications, and analytical methodologies for 2-Amino-5-ethylphenol hydrochloride (CAS: 149861-22-3). The information is intended to support research, development, and quality control activities involving this compound.
Core Physical and Chemical Properties
This compound is a substituted aromatic amine that serves as a key intermediate in various chemical syntheses. Its physical and chemical characteristics are crucial for its handling, storage, and application in further manufacturing processes.
| Property | Value | Source(s) |
| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride | [1] |
| Synonyms | 2-AMINO-5-ETHYLPHENOL HCL, 6-Amino-m-ethylphenol hydrochloride | [1] |
| CAS Number | 149861-22-3 | [2] |
| Molecular Formula | C₈H₁₂ClNO or C₈H₁₁NO·HCl | [1][3] |
| Molecular Weight | 173.64 g/mol | [1][4] |
| Appearance | White to off-white crystalline powder; White to Light Brown Solid | [2] |
| Melting Point | >163°C (decomposes) | [2] |
| Solubility | Soluble in water and ethanol; Slightly soluble in DMSO and Methanol | [2] |
| Purity (Typical) | ≥98% (by HPLC) | |
| Stability | Hygroscopic; solutions are stable for 7 days at room temperature.[2][5] | [2][5] |
Synthesis and Industrial Applications
This compound is primarily utilized as a versatile intermediate in the synthesis of a wide range of organic compounds. Its reactivity, stemming from the amino and phenolic hydroxyl groups, allows for its incorporation into larger, more complex molecules.
A general workflow for the synthesis and application of this compound is illustrated below. The synthesis often involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid to produce the hydrochloride salt.[3] A more general industrial preparation for 2-amino-5-alkyl-phenols involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure.[6]
References
- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 149861-22-3 [m.chemicalbook.com]
- 3. Buy this compound (EVT-356958) | 149861-22-3 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
2-Amino-5-ethylphenol hydrochloride solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-ethylphenol hydrochloride (CAS No. 149861-22-3), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Understanding the solubility of this compound is critical for its application in various research and development stages, including formulation, synthesis, and quality control.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | [2][3][4] |
| Molecular Weight | 173.64 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | Approximately 180-185°C (decomposes) | [1] |
Solubility Data
The solubility of this compound has been determined in aqueous and various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for experimental and manufacturing processes.
| Solvent | Solubility | Temperature |
| Water | 428 g/L | 20 °C[5] |
| Ethanol | Soluble | Not Specified[1] |
| Methanol | Slightly Soluble | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Not Specified |
| Neutral Solvents | Slightly Soluble | Not Specified[1] |
Experimental Protocols
A standardized method for determining water solubility is crucial for regulatory and scientific purposes. The quantitative water solubility data reported here was generated in a study adhering to established guidelines.
Methodology for Water Solubility Determination (Based on OECD Guideline 105)
The flask method, a common and reliable technique for determining the water solubility of substances, is outlined below. This method is designed to determine the saturation mass concentration of a substance in water.
Principle: A specific amount of the test substance is dissolved in water at a given temperature to achieve a saturated solution. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.
Apparatus:
-
Constant temperature bath
-
Shaker or stirrer
-
Centrifuge (if necessary for phase separation)
-
Analytical instrumentation appropriate for the substance (e.g., HPLC, UV-Vis spectrophotometry)
-
Standard laboratory glassware
Procedure:
-
Preparation: A supersaturated solution of this compound in water is prepared.
-
Equilibration: The solution is stirred at a constant temperature (e.g., 20°C) for a sufficient period to allow it to reach equilibrium. This is typically done for at least 24 hours.
-
Phase Separation: If undissolved particles are present, the saturated solution is separated from the excess solid by centrifugation or filtration.
-
Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.
-
Replicates: The experiment is performed in replicate to ensure the precision and reliability of the results.
Logical Workflow for Solubility Assessment
The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like this compound.
Caption: General workflow for determining chemical solubility.
References
A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the spectroscopic data and analytical protocols for 2-Amino-5-ethylphenol hydrochloride (CAS No: 149861-22-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not publicly available at the time of this publication. This document, therefore, provides general information, predicted data where possible, and standardized experimental protocols for the acquisition of such data. A general workflow for the spectroscopic analysis of a chemical compound is also presented.
Introduction
This compound is a chemical compound with the molecular formula C₈H₁₂ClNO.[1][2][3][4][5] It is recognized for its applications as an intermediate in the synthesis of dyes and other specialty chemicals. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications. This guide is intended to be a resource for professionals requiring such analytical information.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | [1][2][3][4] |
| Molecular Weight | 173.64 g/mol | [1][3][4] |
| CAS Number | 149861-22-3 | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | >163°C (decomposes) | |
| Solubility | Soluble in water and ethanol | [5] |
Spectroscopic Data
A thorough search of available scientific databases and literature did not yield publicly available experimental ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound. While the use of NMR for characterization is mentioned in some contexts, the actual data is not provided.
In the absence of experimental data, predictive models can offer estimated values. However, these should be used with the understanding that they are not a substitute for experimentally derived data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): Predicted chemical shifts for the protons in this compound would likely show signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and exchangeable protons from the amine, hydroxyl, and ammonium groups.
¹³C NMR (Carbon-13 NMR): Predicted chemical shifts would include distinct signals for the aromatic carbons, with variations based on their substitution, and two signals for the ethyl group carbons.
Infrared (IR) Spectroscopy
A predicted IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations (in the 1000-1300 cm⁻¹ region).
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (2-Amino-5-ethylphenol) at m/z 137.18.[6] Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Employ a mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Conclusion
While this compound is a known chemical intermediate, its detailed experimental spectroscopic data is not readily accessible in the public domain. This guide provides the available physical and chemical properties and outlines the standard methodologies for researchers to obtain the necessary NMR, IR, and MS data. The provided workflow offers a clear process for the systematic characterization of this and other similar compounds. It is recommended that researchers undertaking work with this compound perform their own spectroscopic analyses to ensure the identity and purity of their materials.
References
- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. This compound CAS#: 149861-22-3 [m.chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Amino-5-ethylphenol hydrochloride safety data sheet and handling precautions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for 2-Amino-5-ethylphenol hydrochloride (CAS No. 149861-22-3). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, storage, and emergency preparedness.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior and for designing appropriate experimental and handling procedures.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂ClNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 173.64 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[1] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[4] |
| Melting Point | >163°C (decomposes) | --INVALID-LINK--[2] |
| Boiling Point | 290°C at 760 mmHg | --INVALID-LINK--[5] |
| Solubility | Soluble in water and ethanol. Slightly soluble in DMSO and Methanol. | --INVALID-LINK--[4], --INVALID-LINK--[2] |
| Purity | ≥98% | --INVALID-LINK--[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are crucial for risk assessment and the implementation of safety measures.
| Hazard Class | GHS Classification | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |
Source: --INVALID-LINK--[3]
Toxicological Data
Limited toxicological data is available for this compound. The following table summarizes the key findings from studies.
| Study Type | Species | Route | Dose/Concentration | Results | Source |
| Acute Oral Toxicity | Rat | Oral gavage | 2000 mg/kg bw | Details not specified, but this dose was used in a single dose study. | --INVALID-LINK--[6] |
| Prenatal Developmental Toxicity | Rat | Not specified | 74 mg/kg bw/day | No Observed Adverse Effect Level (NOAEL) for maternal and developmental effects. | --INVALID-LINK--[6] |
Handling and Storage Precautions
Proper handling and storage are paramount to ensure the safety of personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.
Safe Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust.
-
Do not eat, drink, or smoke in the work area.
-
Wash hands thoroughly after handling.
-
Avoid contact with skin, eyes, and clothing.
Storage Conditions
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Some sources recommend storage at 4°C under a nitrogen atmosphere.[1]
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following are general procedures for handling and in case of emergencies, based on best practices for similar chemical classes.
General Workflow for Handling
The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.
Emergency Spill Response
In the event of a spill, follow the protocol outlined in the diagram below.
First Aid Measures
The following are general first aid measures. Always seek immediate medical attention after any exposure.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[5]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]
Logical Relationship of Safety Precautions
The effective and safe use of this compound relies on a hierarchical and interconnected set of safety precautions. The following diagram illustrates this relationship.
This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.
References
An In-depth Technical Guide to the Applications of 2-Amino-5-ethylphenol Hydrochloride in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a valuable building block in various organic syntheses. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound in organic chemistry, with a focus on its role in the synthesis of dyes, heterocyclic compounds, and as a versatile intermediate for further chemical modifications. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and development setting.
Introduction
This compound, with the CAS number 149861-22-3, is a white to off-white crystalline powder.[1] It is soluble in water and ethanol.[1] The presence of both an amino and a phenolic hydroxyl group on the aromatic ring makes it a highly reactive intermediate for the synthesis of a wide array of organic molecules.[1] Its primary applications are found in the production of dyes, particularly for hair coloring formulations, as well as in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will delve into the specific organic reactions where this compound can be effectively utilized.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 149861-22-3 | [1][2] |
| Molecular Formula | C₈H₁₂ClNO | [1][2] |
| Molecular Weight | 173.64 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | >163°C (decomposes) | [3] |
| Solubility | Soluble in water and ethanol | [1] |
| Purity | ≥98% (HPLC) | [1] |
Core Applications in Organic Synthesis
The reactivity of this compound is centered around its two functional groups: the amino group and the phenolic hydroxyl group. These allow for a variety of transformations, making it a key intermediate in several synthetic pathways.
Synthesis of Dyes
This compound is a well-established precursor in the synthesis of various dyes, most notably oxidative hair dyes.[2] The amino group can be diazotized and subsequently coupled with various aromatic compounds to produce a wide range of azo dyes.
The primary amino group of 2-Amino-5-ethylphenol can be readily converted to a diazonium salt, which is a highly reactive intermediate for azo coupling reactions. This process is fundamental to the synthesis of many brightly colored azo dyes.
Experimental Protocol: General Procedure for Diazotization and Azo Coupling
-
Diazotization: Dissolve this compound in an aqueous acidic solution (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.
-
Coupling: The cold diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling agent (e.g., a phenol or naphthol derivative). The azo dye typically precipitates from the reaction mixture and can be isolated by filtration.
Synthesis of Heterocyclic Compounds
The bifunctional nature of 2-Amino-5-ethylphenol makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for Phenoxazine Synthesis
A mixture of 2-Amino-5-ethylphenol and an oxidizing agent (e.g., potassium ferricyanide) can be refluxed in an acidic medium to yield the corresponding phenoxazinone. Alternatively, condensation with a 1,2-dihaloarene containing electron-withdrawing groups can lead to the formation of the phenoxazine ring system.
Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines as starting materials. 2-Amino-5-ethylphenol can serve as the aniline component in these reactions to produce substituted quinolines.
The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.
Experimental Protocol: General Procedure for Skraup Synthesis
A mixture of 2-Amino-5-ethylphenol, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid) is heated. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, the mixture is poured into water and neutralized to precipitate the quinoline product.
N- and O-Functionalization
The amino and hydroxyl groups of this compound can be selectively functionalized to introduce a variety of substituents, further expanding its utility as a synthetic intermediate.
The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.
Experimental Protocol: N-Acetylation
To a solution of this compound in a suitable solvent (e.g., dichloromethane or water), a base (e.g., triethylamine or sodium bicarbonate) is added to neutralize the hydrochloride salt. Acetic anhydride is then added, and the mixture is stirred at room temperature. The product, N-(2-hydroxy-4-ethylphenyl)acetamide, can be isolated by extraction and purified by recrystallization.
The phenolic hydroxyl group can be alkylated to form ethers. This reaction typically requires a base to deprotonate the phenol, followed by reaction with an alkylating agent.
Experimental Protocol: O-Ethylation
This compound is first neutralized with a base (e.g., sodium hydroxide) to form the free aminophenol. The free base is then treated with a stronger base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF or THF) to generate the phenoxide. An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added to the reaction mixture. The resulting 2-amino-5-ethyl-1-ethoxybenzene can be purified by chromatography.
Synthesis of 2-Amino-5-ethylphenol
A patented industrial process describes the synthesis of 2-amino-5-alkyl-phenols via the alkaline hydrolysis of the corresponding 2-amino-5-alkyl-benzenesulfonic acid.
Table 2: Key Parameters for the Synthesis of 2-Amino-5-alkyl-phenols
| Parameter | Condition |
| Reactant | 2-Amino-5-alkyl-benzenesulfonic acid |
| Reagent | Alkali metal hydroxide (e.g., KOH) |
| Temperature | 280-330 °C |
| Pressure | 10-40 bar |
The resulting alkaline reaction mixture is diluted with water and acidified to a pH of 0 to 2.5 to form the hydrochloride salt in solution. The free 2-amino-5-alkyl-phenol is then precipitated by adjusting the pH to 4.5 to 6.0 and can be isolated by filtration.
Safety and Handling
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of dyes, complex heterocyclic compounds such as phenoxazines and quinolines, and other functionalized organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors. Further research into its applications in the development of novel pharmaceuticals and functional materials is warranted.
References
discovery and history of 2-Amino-5-ethylphenol hydrochloride
An In-depth Technical Guide to 2-Amino-5-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 149861-22-3), a key intermediate in the synthesis of pharmaceuticals, dyes, and fine chemicals. While specific details of its initial discovery and historical development are not extensively documented in publicly available literature, this document outlines its modern applications, physicochemical properties, and detailed synthetic methodologies. The guide includes structured data tables for easy reference, a plausible, patent-derived experimental protocol for its synthesis, and visualizations of the synthetic pathway and a general analytical workflow.
Introduction and History
This compound, with the chemical formula C₈H₁₂ClNO, is an aromatic organic compound belonging to the family of aminophenols.[1][2] While the specific historical context of its first synthesis is not well-documented, the development of aminophenols is intrinsically linked to the expansion of the synthetic dye industry in the late 19th century and later, the pharmaceutical industry. Compounds of this class are versatile precursors due to the presence of two reactive functional groups: an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring.
In contemporary chemical science, this compound is primarily recognized for its role as a crucial building block. It serves as an intermediate in the production of agrochemicals and specialty chemicals.[3] Notably, it is used as an oxidative hair coloring agent precursor, where it can be oxidized to form larger dye molecules within the hair shaft.[4][5] Its hydrochloride salt form enhances its stability and solubility in aqueous formulations.[6]
Physicochemical and Characterization Data
The properties of this compound have been characterized by various sources. Key quantitative data are summarized in the tables below for clarity and ease of comparison. Publicly available, detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry are limited; however, typical quality standards are reported by commercial suppliers.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 149861-22-3 | [1][7][8] |
| Molecular Formula | C₈H₁₂ClNO | [1][8] |
| Molecular Weight | 173.64 g/mol | [1][7] |
| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride | [1] |
| Parent Compound CAS | 182499-90-7 (2-Amino-5-ethylphenol) | [2] |
| Parent MW | 137.18 g/mol |[2] |
Table 2: Physical and Quality Control Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | >163 °C (decomposes) | [7] |
| Approx. 180-185 °C (decomposes) | [3] | |
| Solubility | Soluble in water and ethanol | [3] |
| Purity (Typical) | ≥98% (by HPLC) | [3] |
| Moisture Content | ≤0.5% |[3] |
Synthesis and Experimental Protocols
The synthesis of this compound is achieved in two primary stages: the preparation of the parent compound, 2-Amino-5-ethylphenol, followed by its conversion to the hydrochloride salt. A robust industrial method for preparing 2-amino-5-alkyl-phenols is described in U.S. Patent 5,847,217, which involves the alkaline hydrolysis of a corresponding sulfonic acid.[9]
Synthesis of 2-Amino-5-ethylphenol
This protocol is based on the general method for 2-amino-5-alkyl-phenols.[9]
Step 1: Sulfonation of 4-Ethylaniline
-
In a suitable reactor equipped with a stirrer and temperature control, add an inert organic solvent.
-
Add 4-ethylaniline to the solvent.
-
Slowly add sulfuric acid while maintaining the temperature to facilitate the sulfonation reaction, yielding 2-amino-5-ethyl-benzenesulfonic acid.
-
Neutralize the resulting sulfonic acid with an appropriate base (e.g., sodium hydroxide) to form the sodium salt.
Step 2: Alkaline Hydrolysis
-
The sodium salt of 2-amino-5-ethyl-benzenesulfonic acid is mixed with a significant molar excess of aqueous alkali metal hydroxide (e.g., potassium hydroxide).
-
The mixture is heated in an autoclave under pressure (e.g., 2 to 120 bar) at a high temperature (e.g., 250 to 400°C) for several hours to effect the hydrolysis of the sulfonate group to a hydroxyl group.
-
After cooling, the reaction mixture is diluted with water.
Step 3: Isolation of 2-Amino-5-ethylphenol
-
The alkaline solution containing the potassium or sodium salt of 2-amino-5-ethylphenol is carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH between 4 and 6.[9]
-
The acidification causes the free base, 2-Amino-5-ethylphenol, to precipitate out of the solution.
-
The precipitate is isolated by filtration, washed with water to remove residual salts, and dried.
Preparation of this compound
-
Dissolve the synthesized 2-Amino-5-ethylphenol in a suitable solvent, such as ethanol or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.
-
The hydrochloride salt will precipitate from the solution.
-
Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[6]
Visualizations: Pathways and Workflows
The following diagrams, generated using DOT language, illustrate the synthetic pathway and a general characterization workflow.
Caption: Synthetic pathway for this compound.
Caption: General workflow for chemical synthesis and characterization.
Conclusion
This compound is a valuable chemical intermediate with established roles in the fine chemical and cosmetic industries. While its early history is not prominent in scientific literature, modern synthetic routes, such as those proceeding from 4-ethylaniline, are well-established. This guide provides researchers and developers with the core technical information regarding its properties, synthesis, and a framework for its analytical characterization.
References
- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-ethylphenol | C8H11NO | CID 4712167 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ec.europa.eu [ec.europa.eu]
- 5. 2-amino-5-ethylphenol HCl, 149861-22-3 [thegoodscentscompany.com]
- 6. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 7. This compound CAS#: 149861-22-3 [m.chemicalbook.com]
- 8. appchemical.com [appchemical.com]
- 9. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
synonyms and alternative names for 2-Amino-5-ethylphenol hydrochloride
This technical guide provides a comprehensive overview of 2-Amino-5-ethylphenol hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis, purification, and analysis, as well as its key applications.
Nomenclature and Identification
This compound is a salt of an aromatic amine and phenol. Accurate identification is crucial for scientific research and chemical synthesis.
Synonyms and Alternative Names:
-
6-Amino-m-ethylphenol hydrochloride[1]
-
Phenol, 2-amino-5-ethyl-, hydrochloride (1:1)[2]
-
2-amino-5-ethylphenol;hydrochloride[3]
-
Colorex AEP[4]
-
2-azanyl-5-ethyl-phenol hydrochloride
Key Identifiers:
| Identifier | Value |
| CAS Number | 149861-22-3[1][3][5] |
| Molecular Formula | C₈H₁₂ClNO[1] |
| Molecular Weight | 173.64 g/mol [1][3][5] |
| IUPAC Name | 2-amino-5-ethylphenol;hydrochloride[3] |
| InChI | InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H[3] |
| InChI Key | SZAJCDAIQPZDSA-UHFFFAOYSA-N[3] |
| SMILES | CCC1=CC(=C(C=C1)N)O.Cl[1][3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline powder. | [5] |
| Melting Point | >163°C (decomposes) | [6] |
| Approximately 180-185°C (decomposes) | [5] | |
| Boiling Point | Not applicable (decomposes before boiling) | [5] |
| Solubility | Soluble in water and ethanol; slightly soluble in neutral solvents. | [5] |
| Purity | ≥98% (HPLC) | [1][5] |
| Storage | 4°C, stored under nitrogen, away from moisture. | [1] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section. These protocols are based on established chemical principles and data from analogous compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-amino-5-ethylphenol with hydrochloric acid.[3] A general procedure is outlined below:
Materials:
-
2-Amino-5-ethylphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known quantity of 2-amino-5-ethylphenol in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled solution. The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Dry the purified this compound product under vacuum.
Caption: A typical workflow for the synthesis and purification of this compound.
Purification by Recrystallization
For higher purity, recrystallization can be employed. The choice of solvent is critical for effective purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals under vacuum.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Primesep 100)
Mobile Phase:
-
A mixture of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid or perchloric acid). The exact ratio should be optimized for best separation.
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase.
-
Set the UV detector to a wavelength of approximately 275 nm (this may need optimization).
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area of the compound, which allows for purity assessment.
Caption: A generalized workflow for the purity analysis of this compound using HPLC.
Applications and Biological Relevance
This compound is primarily utilized as an intermediate in the synthesis of various organic compounds.[5] Its key applications include:
-
Dye Industry: It serves as a precursor in the manufacturing of certain dyes.[5]
-
Pharmaceuticals and Agrochemicals: The reactive amino and phenolic groups make it a valuable building block in the synthesis of more complex molecules for potential use in pharmaceuticals and agrochemicals.[5]
Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. Its relevance in drug development is primarily as a synthetic intermediate rather than a bioactive agent itself. Further research is needed to explore any potential biological activities of this compound.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:
-
Working in a well-ventilated area or under a fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
Storing the compound in a cool, dry place away from incompatible materials.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-amino-5-ethylphenol HCl, 149861-22-3 [thegoodscentscompany.com]
- 3. Buy this compound (EVT-356958) | 149861-22-3 [evitachem.com]
- 4. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. This compound CAS#: 149861-22-3 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for 2-Amino-5-ethylphenol Hydrochloride in Oxidative Hair Dye Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylphenol hydrochloride is a synthetic aromatic amine compound utilized as a coupler in permanent (oxidative) hair dye formulations.[1] In the presence of a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form larger dye molecules that are trapped within the hair cortex, resulting in a long-lasting color change.[2] This document provides a detailed protocol for the formulation of a cream-based oxidative hair dye incorporating this compound, along with methodologies for evaluating the performance and potential hair damage associated with its use.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | This compound[3] |
| CAS Number | 149861-22-3[4] |
| Molecular Formula | C₈H₁₂ClNO[3] |
| Molecular Weight | 173.64 g/mol [3] |
| Appearance | Off-white to light grey crystalline powder |
| Solubility | Soluble in water |
Reaction Mechanism in Oxidative Hair Dyeing
The coloration process in permanent hair dyes is an oxidative chemical reaction. The key components involved are:
-
Primary Intermediates (Developers): These are typically para-substituted aromatic diamines or aminophenols, such as p-phenylenediamine (PPD) or p-toluenediamine (PTD).[5]
-
Couplers (Color Modifiers): These are meta-substituted aromatic compounds, such as this compound. They do not produce significant color on their own but react with the oxidized primary intermediates to form a variety of dye molecules.[5]
-
Oxidizing Agent: Hydrogen peroxide is the most commonly used oxidizing agent.[6]
-
Alkalizing Agent: An alkaline environment (typically pH 9-11) is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex. Ammonia or monoethanolamine (MEA) are common alkalizing agents.[5]
The reaction proceeds as follows:
-
The alkalizing agent swells the hair cuticle.
-
The oxidizing agent (hydrogen peroxide) oxidizes the primary intermediate to a reactive quinonediimine.[5]
-
This highly reactive quinonediimine then rapidly couples with the coupler molecule (this compound).
-
This coupling reaction forms a larger, complex indoaniline dye molecule.
-
These larger dye molecules are trapped within the hair cortex, resulting in a permanent color change.[2] The final color depends on the specific primary intermediate and other couplers used in the formulation.
Experimental Protocols
Protocol 1: Formulation of a Cream-Based Oxidative Hair Dye
This protocol outlines the preparation of a stable oil-in-water emulsion (cream) hair dye base.
Table 1: Typical Formulation of a Cream-Based Oxidative Hair Dye
| Ingredient Category | Ingredient Example | Function | Typical Concentration Range (% w/w) |
| Coupler | This compound | Color Formation | 0.1 - 1.0 |
| Primary Intermediate | p-Phenylenediamine (PPD) | Color Formation | 0.1 - 2.0[7] |
| Solvent | Deionized Water | Vehicle | q.s. to 100 |
| Propylene Glycol | Co-solvent, Humectant | 2.0 - 10.0 | |
| Thickener/Emulsifier | Cetearyl Alcohol | Emulsion Stabilizer, Viscosity Control | 5.0 - 15.0 |
| Ceteareth-20 | Emulsifier | 1.0 - 5.0 | |
| Alkalizing Agent | Ammonium Hydroxide (30% solution) | Swells Cuticle, Activates Peroxide | 1.0 - 5.0 |
| Antioxidant | Sodium Sulfite | Prevents Premature Oxidation | 0.1 - 0.5 |
| Chelating Agent | Tetrasodium EDTA | Stabilizes Formula | 0.1 - 0.3 |
| Conditioning Agent | Hydrolyzed Keratin | Hair Repair and Protection | 0.5 - 2.0 |
| Surfactant | Sodium Laureth Sulfate | Cleansing and Foaming | 1.0 - 5.0 |
Procedure:
-
Oil Phase Preparation: In a suitable vessel, combine the cetearyl alcohol and ceteareth-20. Heat to 70-75°C until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 70-75°C. Add the propylene glycol, tetrasodium EDTA, and sodium sulfite. Stir until fully dissolved.
-
Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.
-
Cooling and Additions: Begin cooling the emulsion. At around 40°C, add the primary intermediate (p-phenylenediamine) and the coupler (this compound), ensuring they are fully dissolved.
-
Final Adjustments: Add the conditioning agent (hydrolyzed keratin) and the surfactant (sodium laureth sulfate). Adjust the pH to 9.0-10.5 using ammonium hydroxide. Bring the batch to its final weight with deionized water.
Protocol 2: Hair Dyeing Process
Materials:
-
Prepared hair dye cream (from Protocol 1)
-
Developer cream (6% hydrogen peroxide)
-
Virgin hair tresses
-
Applicator brush
-
Plastic bowl
-
Timer
-
Gloves
Procedure:
-
Mixing: Immediately before application, mix the hair dye cream and the developer cream in a 1:1 ratio in a plastic bowl.
-
Application: Evenly apply the mixture to dry, virgin hair tresses using an applicator brush, ensuring complete saturation.
-
Processing: Allow the dye to process for 30 minutes at room temperature.[8]
-
Rinsing: Thoroughly rinse the hair tresses with lukewarm water until the water runs clear.
-
Conditioning: Apply a post-color conditioner to close the hair cuticle and restore the pH. Leave on for 2-5 minutes and rinse.
-
Drying: Gently towel-dry the hair tresses and allow them to air dry completely.
Protocol 3: Evaluation of Wash Fastness (Modified ISO 105-C06)
This protocol assesses the resistance of the hair color to fading from repeated washing.
Table 2: Wash Fastness Test Parameters
| Parameter | Condition |
| Washing Solution | 5 g/L standard non-ionic detergent in deionized water |
| Washing Temperature | 40°C ± 2°C[9] |
| Washing Duration | 30 minutes per cycle[9] |
| Agitation | Mechanical shaking in a launder-o-meter |
| Number of Cycles | 1, 5, 10, 20 |
| Evaluation | Instrumental color measurement (CIELAB Lab* values) |
Procedure:
-
Baseline Measurement: Measure the initial color of the dyed hair tresses using a spectrophotometer or colorimeter to obtain Lab* values.
-
Washing Cycles: Subject the hair tresses to the specified number of washing cycles in a launder-o-meter.
-
Rinsing and Drying: After each set of cycles, thoroughly rinse the tresses with deionized water and allow them to air dry completely.
-
Color Measurement: Measure the Lab* values of the washed and dried tresses.
-
Color Difference Calculation: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates greater color fading.
Protocol 4: Quantification of Hair Damage - Protein Loss Assay
This protocol quantifies the amount of protein lost from the hair fiber as a result of the dyeing process, which is an indicator of hair damage. The Bradford protein assay is a common method for this purpose.[10]
Table 3: Hair Damage Evaluation - Protein Loss
| Damage Level | Expected Protein Loss (µg/mg of hair) |
| Virgin (Undamaged) Hair | < 1.0 |
| Moderately Damaged Hair | 1.0 - 5.0 |
| Severely Damaged Hair | > 5.0 |
Procedure:
-
Sample Preparation: Accurately weigh approximately 100 mg of dyed and undyed (control) hair tresses.
-
Protein Extraction: Place each hair sample in a separate tube with a known volume of a suitable extraction buffer (e.g., 0.1 M NaOH). Incubate at a controlled temperature with agitation to extract the soluble proteins.
-
Bradford Assay:
-
Prepare a standard curve using bovine serum albumin (BSA).
-
Mix a small aliquot of the hair extract supernatant with Bradford reagent.
-
After a short incubation period, measure the absorbance at 595 nm using a spectrophotometer.
-
-
Quantification: Determine the protein concentration in the extracts by comparing their absorbance to the BSA standard curve. Express the results as µg of protein lost per mg of hair. An increase in protein loss in the dyed hair compared to the virgin hair indicates damage.[11]
Visualization of Experimental Workflow
Caption: Workflow for the formulation, application, and evaluation of an oxidative hair dye.
Safety Precautions
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical and the resulting hair dye formulations. All procedures should be conducted in a well-ventilated area. A patch test is recommended before applying any new hair dye formulation to the skin to check for potential allergic reactions.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. www2.dmu.dk [www2.dmu.dk]
- 3. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. incibeauty.com [incibeauty.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2002076412A2 - Oxidative hair dye composition containing polyalkyleneglycol(n)alkylamine and a solid fatty compound - Google Patents [patents.google.com]
- 7. cir-safety.org [cir-safety.org]
- 8. WO2004073502A2 - Formulation and process for determining hair color - Google Patents [patents.google.com]
- 9. Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20040163188A1 - Formulation and process for determining hair color - Google Patents [patents.google.com]
- 11. Protein loss in human hair from combination straightening and coloring treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-ethylphenol hydrochloride as an Oxidative Dye Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Amino-5-ethylphenol hydrochloride as a coupler in oxidative hair dye formulations. This document includes its mechanism of action, formulation guidelines, and detailed protocols for performance evaluation.
Introduction
This compound (CAS: 149861-22-3) is an aromatic organic compound that serves as a key intermediate in the formulation of permanent (oxidative) hair dyes.[1][2][3] In this context, it functions as a "coupler" or secondary intermediate. Oxidative hair dyes work through a chemical reaction between colorless dye precursors—primary intermediates (developers) and couplers—in the presence of an oxidizing agent, typically hydrogen peroxide.[1] This reaction forms larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1] The final shade is determined by the specific combination of primary intermediates and couplers used. This compound is particularly valued for its contribution to brown and reddish tones.
Mechanism of Action: Oxidative Dye Formation
The formation of color within the hair shaft is a multi-step process initiated by an alkaline agent (e.g., ammonia or ethanolamine), which opens the hair cuticle and allows the dye precursors and oxidizing agent to penetrate. The oxidizing agent, typically hydrogen peroxide, then oxidizes the primary intermediate (e.g., p-phenylenediamine - PPD or p-aminophenol - PAP) to a reactive quinone-diimine. This highly reactive species then undergoes an electrophilic substitution reaction with the coupler, in this case, this compound. A subsequent oxidation step yields a stable, high molecular weight indo-dye that is physically trapped within the hair structure, providing permanent color.
The general signaling pathway for this oxidative coupling reaction is illustrated below:
References
Application of 2-Amino-5-ethylphenol Hydrochloride in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a reactive amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, with a particular focus on the preparation of azo dyes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, safety considerations, and for the design of synthetic procedures.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| CAS Number | 149861-22-3 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Approx. 180-185°C (decomposes) | |
| Solubility | Soluble in water and ethanol | |
| Purity | ≥98% (HPLC) |
Applications in Fine Chemical Synthesis
The primary application of this compound lies in its role as a precursor for more complex molecules. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. Additionally, both the amino and hydroxyl groups can be functionalized to produce intermediates for pharmaceutical and agrochemical products.
Synthesis of Azo Dyes
Azo dyes are a large and important class of organic colorants. The synthesis of an azo dye from this compound typically involves a two-step process: diazotization of the primary amino group, followed by coupling of the resulting diazonium salt with a suitable coupling agent (e.g., a phenol or an aromatic amine).
A general workflow for the synthesis of an azo dye from this compound is depicted below.
Caption: General workflow for azo dye synthesis.
Experimental Protocols
The following are detailed protocols for the synthesis of a representative azo dye starting from this compound and using 2-naphthol as the coupling agent.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt of 2-Amino-5-ethylphenol.
Materials:
-
This compound (1.74 g, 0.01 mol)
-
Concentrated Hydrochloric Acid (HCl, 3 mL)
-
Sodium Nitrite (NaNO₂, 0.7 g, 0.01 mol)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 100 mL beaker, dissolve 1.74 g of this compound in 20 mL of distilled water and 3 mL of concentrated hydrochloric acid.
-
Cool the beaker in an ice bath to 0-5 °C with constant stirring.
-
In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue to stir the mixture in the ice bath for an additional 20 minutes.
-
Confirm the completion of the diazotization by testing a drop of the solution with starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.
-
The resulting diazonium salt solution is unstable and should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
This protocol details the reaction of the freshly prepared diazonium salt with 2-naphthol to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (1.44 g, 0.01 mol)
-
Sodium Hydroxide (NaOH, 10% aqueous solution)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0-5 °C with vigorous stirring.
-
Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Isolate the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is neutral.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).
Data Presentation
The expected outcome of the synthesis is a colored solid. The quantitative and qualitative data for a representative azo dye synthesized from this compound and 2-naphthol are summarized in Table 2. (Note: These are expected values and may vary based on experimental conditions).
| Parameter | Expected Result |
| Product Name | 1-((2-hydroxy-4-ethylphenyl)azo)naphthalen-2-ol |
| Appearance | Red to dark red powder |
| Yield | 80-90% |
| Melting Point | >200 °C |
| λmax (in ethanol) | ~480-520 nm |
| FT-IR (cm-1) | ~3400 (O-H), ~1600 (N=N), ~1500 (C=C aromatic) |
| 1H NMR (DMSO-d6, δ ppm) | Peaks corresponding to aromatic protons, ethyl protons, and hydroxyl protons. |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting material, key reaction steps, and the final product in the synthesis of fine chemicals from this compound.
Caption: Synthesis logic from starting material to product.
References
Application Note: HPLC Analysis for Purity Determination of 2-Amino-5-ethylphenol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the determination of purity for 2-Amino-5-ethylphenol Hydrochloride using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1] Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final products. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of potential impurities. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Chemicals:
Chromatographic Conditions
A summary of the HPLC parameters is provided in the table below.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |
| Buffer Preparation | Dissolve 1.36 g of KH2PO4 in 1000 mL of deionized water, adjust to pH 3.0 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid.
-
Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using a sonicator before use.[3]
-
Standard Solution (25 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 25 µg/mL.
-
Sample Solution (25 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.
HPLC Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of the standard solution and record the chromatogram.
-
Inject 20 µL of the sample solution and record the chromatogram.
-
The retention time of the main peak in the sample chromatogram should match that of the standard chromatogram.
-
Calculate the purity of the sample using the area normalization method.
Data Presentation
The purity of the this compound sample is calculated based on the peak areas obtained from the chromatogram.
Table of Hypothetical Results:
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 3.5 | 1500 | 0.5 | Impurity 1 |
| 2 | 4.8 | 295500 | 98.5 | 2-Amino-5-ethylphenol |
| 3 | 6.2 | 3000 | 1.0 | Impurity 2 |
Purity Calculation:
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Workflow and Diagrams
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The described HPLC method is suitable for the determination of the purity of this compound. The method is simple, and the use of a common C18 column makes it accessible to most analytical laboratories. For regulatory submissions, this method would require full validation according to ICH guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 4. Method development - Suisse Technology Partners AG [suisse-tp.ch]
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Amino-5-ethylphenol hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 2-Amino-5-ethylphenol hydrochloride. The following sections outline synthetic strategies, experimental procedures, and data presentation for the derivatization of this versatile building block. The protocols are based on fundamental organic chemistry principles and are intended as a starting point for further research and development.
Introduction
This compound is a bifunctional aromatic compound containing both a nucleophilic amino group and a phenolic hydroxyl group. This unique arrangement of functional groups makes it a valuable starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds of interest in medicinal chemistry. Its potential applications in the synthesis of pharmaceutical intermediates are noteworthy.[1] The amino group can undergo reactions such as acylation, alkylation, and cyclization, while the phenolic hydroxyl allows for etherification and esterification. These transformations can lead to the formation of key structural motifs found in biologically active molecules.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 149861-22-3 | [2][3][4][5] |
| Molecular Formula | C₈H₁₂ClNO | [2][4][5] |
| Molecular Weight | 173.64 g/mol | [2][4][5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >163°C (decomposes) | |
| Solubility | Soluble in water and ethanol | [6] |
Synthetic Applications and Protocols
The following protocols describe the synthesis of representative pharmaceutical intermediates from this compound.
Application 1: Synthesis of N-(4-ethyl-2-hydroxyphenyl)acetamide - A Precursor for Analgesic and Antipyretic Compounds
This protocol details the N-acetylation of 2-Amino-5-ethylphenol to yield N-(4-ethyl-2-hydroxyphenyl)acetamide. This product is an analog of paracetamol (acetaminophen) and can serve as an intermediate for screening new analgesic and antipyretic drug candidates.
Caption: Experimental workflow for the synthesis of N-(4-ethyl-2-hydroxyphenyl)acetamide.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.74 g, 10 mmol) in pyridine (20 mL).
-
Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 mL, 12 mmol) dropwise to the stirred solution over 10 minutes.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water and stir for 30 minutes to precipitate the product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4-ethyl-2-hydroxyphenyl)acetamide.
| Parameter | Value |
| Starting Material | This compound |
| Product | N-(4-ethyl-2-hydroxyphenyl)acetamide |
| Theoretical Yield | 1.79 g |
| Typical Experimental Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to light brown solid |
Application 2: Synthesis of 6-ethyl-1,3-benzoxazol-2(3H)-one - A Scaffold for CNS Active Agents
This protocol describes the synthesis of a benzoxazolone derivative. The benzoxazolone ring system is a common scaffold in various centrally active pharmaceutical agents.
References
Application Notes and Protocols: Reaction of 2-Amino-5-ethylphenol Hydrochloride with Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the reaction of 2-Amino-5-ethylphenol hydrochloride with the oxidizing agent hydrogen peroxide. This reaction is of significant interest, particularly in the fields of dye chemistry and toxicology. The protocols outlined below describe a laboratory-scale procedure for conducting this oxidation reaction, methods for monitoring its progress, and techniques for the characterization of the resulting products. Safety precautions are also detailed to ensure proper handling of the reagents.
Introduction
2-Amino-5-ethylphenol is a substituted aminophenol derivative. In its hydrochloride salt form, it is a water-soluble compound that is primarily utilized as a coupler in oxidative hair dye formulations.[1] The oxidation of 2-Amino-5-ethylphenol, typically with hydrogen peroxide in an alkaline medium, leads to the formation of chromophoric molecules. This process involves the generation of reactive intermediates that can undergo self-coupling or couple with other developer molecules to produce a range of colored dimeric and polymeric products.[1] Understanding the kinetics, mechanism, and product distribution of this reaction is crucial for the development of stable and effective dye formulations, as well as for assessing the toxicological profile of the reaction products.
Studies on the oxidation of analogous compounds, such as p-aminophenol, have shown the formation of species like quinoneimines, which then proceed to form dimers, trimers, and tetramers.[1] The reaction of 2-Amino-5-ethylphenol is expected to follow a similar oxidative coupling pathway.
Safety Precautions
This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.[2]
Personal Protective Equipment (PPE):
-
Wear chemical safety goggles and a face shield.
-
Wear a lab coat and chemical-resistant gloves.
-
Work in a well-ventilated fume hood.
Handling:
-
Avoid inhalation of dust.
-
Prevent contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry, well-ventilated area away from incompatible substances.[3]
Hydrogen peroxide (especially in concentrated forms) is a strong oxidizing agent and can cause severe burns. Handle with care and follow all safety guidelines for its use.
Proposed Reaction Mechanism
The oxidation of 2-Amino-5-ethylphenol with hydrogen peroxide in an alkaline medium is proposed to proceed through the formation of a quinoneimine intermediate. This reactive species can then undergo nucleophilic attack by another molecule of 2-Amino-5-ethylphenol, leading to the formation of dimeric and subsequently polymeric structures. The overall pathway can be visualized as an oxidative coupling process.
Caption: Proposed reaction pathway for the oxidation of 2-Amino-5-ethylphenol.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on specific research goals.
Materials and Reagents
-
This compound (Purity ≥98%)[3]
-
Hydrogen peroxide (30% w/w solution)
-
Ammonium hydroxide solution (or other suitable base to adjust pH)
-
Deionized water
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
HPLC-UV/Vis or HPLC-MS system
-
Spectrophotometer (for UV-Vis analysis)
-
FTIR and NMR spectrometers (for structural elucidation)
Protocol for the Oxidation Reaction
-
Preparation of Reactant Solution:
-
Accurately weigh 1.74 g of this compound (0.01 mol) and dissolve it in 100 mL of deionized water in a 250 mL beaker.
-
Place the beaker on a magnetic stirrer and begin stirring.
-
-
pH Adjustment:
-
Slowly add ammonium hydroxide solution dropwise to the stirring solution until the pH reaches a desired alkaline value (e.g., pH 9-10). Monitor the pH using a calibrated pH meter.
-
-
Initiation of Oxidation:
-
Measure a stoichiometric amount of 30% hydrogen peroxide. For a 1:1 molar ratio, this would be approximately 1.13 mL.
-
Slowly add the hydrogen peroxide solution to the stirring alkaline solution of 2-Amino-5-ethylphenol.
-
The reaction is often accompanied by a color change.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours).
-
At regular intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw a small aliquot of the reaction mixture for analysis.
-
Quench the reaction in the aliquot by adding a small amount of a reducing agent (e.g., sodium sulfite solution) or by acidification.
-
Analytical Protocol: HPLC-UV/Vis Monitoring
-
Sample Preparation:
-
Dilute the quenched aliquot from the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of methanol or acetonitrile and water with a formic acid modifier (e.g., 0.1% formic acid).
-
Example Gradient: Start with 10% organic phase, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV/Vis detector at a wavelength corresponding to the absorbance maxima of the starting material and expected products (e.g., scanning from 200-600 nm). For p-aminophenol, absorbance maxima are around 194 nm, 218 nm, and 272 nm.[4] The colored products will have absorbance in the visible range.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the 2-Amino-5-ethylphenol peak and the appearance and evolution of new peaks corresponding to the oxidation products over time.
-
Data Presentation
Quantitative data from the reaction monitoring should be summarized in tables for clarity and ease of comparison.
Table 1: Reaction Conditions for the Oxidation of this compound
| Parameter | Value |
| Initial Concentration of 2-Amino-5-ethylphenol HCl | 0.1 M |
| Concentration of Hydrogen Peroxide | 0.1 M |
| pH | 9.5 |
| Temperature | 25 °C |
| Reaction Time | 24 hours |
Table 2: HPLC Retention Times and UV-Vis Absorbance Maxima
| Compound | Retention Time (min) | λmax (nm) |
| 2-Amino-5-ethylphenol | Enter Data | Enter Data |
| Product 1 (e.g., Dimer) | Enter Data | Enter Data |
| Product 2 (e.g., Trimer) | Enter Data | Enter Data |
| ... | Enter Data | Enter Data |
Table 3: Quantitative Analysis of Reaction Progress
| Time (min) | % Conversion of 2-Amino-5-ethylphenol | Relative Peak Area of Product 1 | Relative Peak Area of Product 2 |
| 0 | 0 | 0 | 0 |
| 15 | Enter Data | Enter Data | Enter Data |
| 30 | Enter Data | Enter Data | Enter Data |
| 60 | Enter Data | Enter Data | Enter Data |
| 120 | Enter Data | Enter Data | Enter Data |
| 24 hours | Enter Data | Enter Data | Enter Data |
Visualization of Experimental Workflow
The general workflow for the experiment can be visualized as follows:
References
- 1. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]
Application Note: Protocol for the Diazotization of 2-Amino-5-ethylphenol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Diazotization is a fundamental chemical process used to convert a primary aromatic amine into a diazonium salt. This reaction is pivotal in synthetic organic chemistry, providing a versatile intermediate for a wide array of transformations.[1] The resulting diazonium salt is a valuable precursor in the synthesis of azo dyes, pharmaceuticals, and other fine chemicals, primarily due to the excellent leaving group ability of the dinitrogen moiety.[1][2] The process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid under cold conditions (0-5 °C).[2][3] The low temperature is critical to ensure the stability of the diazonium salt, as it can be unstable and decompose at higher temperatures.[3][4] This document provides a detailed protocol for the diazotization of 2-Amino-5-ethylphenol hydrochloride.
Quantitative Data and Reagents
The table below summarizes the key reagents, their properties, and suggested quantities for the reaction on a 10 mmol scale.
| Reagent | Formula | Molar Mass ( g/mol ) | Molar Equivalents | Quantity (10 mmol scale) | Role |
| This compound | C₈H₁₂ClNO | 173.64 | 1.0 | 1.74 g | Starting Material |
| Sodium Nitrite | NaNO₂ | 69.00 | 1.05 - 1.1 | 0.72 - 0.76 g | Diazotizing Agent |
| Hydrochloric Acid (concentrated, ~37%) | HCl | 36.46 | 2.5 - 3.0 | 2.1 - 2.5 mL | Acidic Medium |
| Distilled Water | H₂O | 18.02 | - | ~50 mL | Solvent |
| Sulfamic Acid or Urea | H₃NSO₃ or CH₄N₂O | 97.09 or 60.06 | As needed | Small amount | Quenching Agent |
| Potassium Iodide-Starch Paper | - | - | - | - | Indicator |
Experimental Protocol
This protocol details the procedure for the diazotization of this compound. The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions without isolation.[4][5]
Materials and Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Internal thermometer
-
Ice-salt bath
-
Beakers and graduated cylinders
-
Potassium iodide-starch indicator paper
Procedure:
-
Preparation of the Amine Solution:
-
In the 250 mL three-neck flask, combine 1.74 g (10 mmol) of this compound with 25 mL of distilled water.
-
While stirring, slowly add 2.1 mL (~25 mmol) of concentrated hydrochloric acid. Stir until the amine salt is fully dissolved. A clear solution should be obtained.[6]
-
Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the reaction.[5]
-
-
Preparation of the Nitrite Solution:
-
In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Cool this solution in an ice bath.
-
-
Diazotization Reaction:
-
Transfer the cold sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over approximately 30 minutes.
-
Ensure the internal temperature does not exceed 5 °C during the addition.[5] The reaction is exothermic.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.[7]
-
-
Verification and Quenching:
-
Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.
-
If the test is negative, add a small additional amount of the sodium nitrite solution and stir for another 10 minutes before re-testing.
-
Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion by portion, until the mixture no longer gives a positive test on the starch-iodide paper.[8]
-
-
Use of the Diazonium Salt Solution:
Workflow and Pathway Diagrams
Diagram 1: Experimental Workflow
Caption: Workflow for the diazotization of 2-Amino-5-ethylphenol HCl.
Diagram 2: Reaction Mechanism Pathway
Caption: Simplified mechanism for the formation of the diazonium salt.
References
- 1. benchchem.com [benchchem.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. scialert.net [scialert.net]
- 9. CK12-Foundation [flexbooks.ck12.org]
Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-5-ethylphenol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of the primary amino group of 2-Amino-5-ethylphenol hydrochloride. Derivatization is a critical technique used to enhance the physicochemical properties of molecules for analytical purposes or to explore structure-activity relationships (SAR) in drug discovery. This document outlines common derivatization strategies, including acylation, sulfonylation, and the introduction of common protecting groups such as Boc and Fmoc. Detailed experimental procedures, expected outcomes, and data presentation are included to guide researchers in their synthetic and analytical endeavors.
Introduction
This compound is an aromatic compound containing a reactive primary amino group and a phenolic hydroxyl group. The amino group is a key functional handle for chemical modification, allowing for the synthesis of a diverse range of derivatives.[1] Derivatization of this amino group can be employed to:
-
Improve analytical detection: By introducing a chromophoric or fluorophoric moiety, the sensitivity of detection in techniques like HPLC can be significantly enhanced.
-
Modify biological activity: Altering the substitution on the amino group can modulate the pharmacological profile of the molecule, which is a fundamental strategy in medicinal chemistry.
-
Protect the amino group: During multi-step syntheses, the amino group may need to be protected to prevent unwanted side reactions.[2]
This document details several common and reliable methods for the derivatization of the amino group in this compound.
Derivatization Strategies and Protocols
The primary amino group of this compound is nucleophilic and readily reacts with a variety of electrophilic reagents. The following sections provide detailed protocols for common derivatization reactions.
Acylation: Synthesis of N-(4-ethyl-2-hydroxyphenyl)acetamide
Acylation of the amino group to form an amide is a robust and widely used transformation. Acetylation, the introduction of an acetyl group, is a common example.
Reaction Scheme:
Experimental Protocol:
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in pyridine (5-10 vol).
-
Reaction: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary:
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Analytical Data |
| N-(4-ethyl-2-hydroxyphenyl)acetamide | Acetic Anhydride | Pyridine | 2-4 h | 0°C to RT | >90 (expected) | ¹H NMR, ¹³C NMR, MS |
Sulfonylation: Synthesis of Dansyl Derivative
Sulfonylation with dansyl chloride introduces a fluorescent group, which is particularly useful for analytical detection.
Reaction Scheme:
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water (1:1).
-
Reaction: Add sodium bicarbonate (2.5 eq) to the solution, followed by a solution of dansyl chloride (1.2 eq) in acetone.
-
Monitoring: Stir the reaction mixture in the dark at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After completion, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.
-
Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Quantitative Data Summary:
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Analytical Data |
| Dansyl Derivative | Dansyl Chloride, NaHCO₃ | Acetone/Water | 1-2 h | RT | High (expected) | Fluorescence Spectroscopy, HPLC, MS |
Boc Protection: Synthesis of tert-butyl (4-ethyl-2-hydroxyphenyl)carbamate
The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.
Reaction Scheme:
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of dioxane and 1M NaOH solution.
-
Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution and stir vigorously at room temperature overnight.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture to remove dioxane. Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.
Quantitative Data Summary:
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Analytical Data |
| Boc-protected Derivative | Di-tert-butyl dicarbonate, NaOH | Dioxane/Water | 12-16 h | RT | >95 (expected) | ¹H NMR, ¹³C NMR, MS |
Fmoc Protection: Synthesis of (9H-fluoren-9-yl)methyl (4-ethyl-2-hydroxyphenyl)carbamate
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis.
Reaction Scheme:
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of dioxane and saturated sodium bicarbonate solution.
-
Reaction: Cool the mixture to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane dropwise.
-
Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Quantitative Data Summary:
| Derivative | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Analytical Data |
| Fmoc-protected Derivative | Fmoc-Cl, NaHCO₃ | Dioxane/Water | 2-3 h | 0°C to RT | High (expected) | ¹H NMR, ¹³C NMR, MS |
Experimental Workflow Overview
The general workflow for the derivatization of this compound is depicted below.
Conclusion
The protocols described in these application notes provide a comprehensive guide for the derivatization of the amino group of this compound. These methods are versatile and can be adapted for various research applications, from the synthesis of novel compounds for biological screening to the preparation of derivatives for sensitive analytical quantification. The choice of derivatization strategy will depend on the specific goals of the researcher, whether it be the introduction of a stable protecting group or a reporter tag for enhanced detection. Careful execution of these protocols and appropriate analytical characterization will ensure the successful synthesis and identification of the desired derivatives.
References
Quantitative Analysis of 2-Amino-5-ethylphenol Hydrochloride in Mixtures: A Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-5-ethylphenol hydrochloride in various mixtures. The following sections outline several analytical techniques suitable for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Introduction
This compound is a chemical compound of interest in various fields, including the development of pharmaceuticals and as a component in chemical synthesis. Accurate and precise quantification of this analyte in complex mixtures is crucial for quality control, stability studies, and formulation development. This guide presents a comparative overview of analytical methodologies that can be employed for this purpose.
Analytical Techniques: A Comparative Overview
The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key aspects of the recommended methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity and interaction with a stationary phase, followed by UV detection. | Separation of volatile compounds based on boiling point and polarity, with detection by mass analysis. | Measurement of light absorbance at a specific wavelength. |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Good (µg/mL to ng/mL) | Excellent (ng/mL to pg/mL) | Moderate (µg/mL) |
| Sample Throughput | Moderate | Moderate | High |
| Instrumentation Cost | Moderate | High | Low |
| Derivatization | Not typically required. | May be required to improve volatility. | Not required. |
| Primary Application | Routine quality control, purity assessment, and stability testing. | Trace level analysis, impurity profiling, and identification of unknowns. | Rapid screening and quantification in simple matrices. |
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This method provides excellent resolution and sensitivity for quantification.
Experimental Protocol
Objective: To quantify this compound in a mixture using reverse-phase HPLC with UV detection.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase adjustment)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the mixture expected to contain this compound.
-
Dissolve the sample in the mobile phase and dilute to a final concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water). The exact ratio should be optimized, but a starting point could be 30:70 (v/v) Acetonitrile:Buffer.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Based on similar aminophenol compounds, a wavelength around 270-280 nm is a reasonable starting point.
-
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample solutions and determine the peak area of the analyte.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Experimental Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, derivatization of this compound may be necessary to improve its volatility and chromatographic performance.
Experimental Protocol
Objective: To quantify this compound in a mixture using GC-MS, potentially with derivatization.
Materials:
-
This compound reference standard
-
Suitable organic solvent (e.g., methanol, acetonitrile)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Pyridine (or other suitable catalyst)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Procedure:
-
Standard and Sample Preparation:
-
Prepare stock solutions of the reference standard and the sample in a suitable organic solvent.
-
If derivatization is required, evaporate a known volume of the stock solution to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and a catalyst (e.g., 100 µL of pyridine).
-
Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.
-
Cool to room temperature and dilute to a final volume with an appropriate solvent.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification).
-
-
Analysis:
-
Inject the derivatized standard solutions to create a calibration curve.
-
Inject the derivatized sample solutions.
-
Identify the analyte peak by its retention time and mass spectrum.
-
Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode.
-
Logical Relationship for GC-MS Analysis
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of this compound in simple mixtures where interfering substances do not absorb at the same wavelength.
Experimental Protocol
Objective: To quantify this compound in a simple mixture using UV-Vis spectrophotometry.
Materials:
-
This compound reference standard
-
Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Determination of λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, the λmax is expected in the UV region. For instance, 4-aminophenol has absorption maxima at 194 nm, 218 nm, and 272 nm.[1]
-
-
Standard Solution and Calibration Curve:
-
Prepare a stock solution of the reference standard.
-
Create a series of standard solutions of known concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Dissolve the sample mixture in the same solvent used for the standards.
-
Dilute the sample solution as necessary to bring the absorbance within the range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of the sample solution at the λmax.
-
Use the calibration curve to determine the concentration of this compound in the sample.
-
Spectrophotometric Analysis Workflow
Conclusion
The choice of analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC offers a versatile and robust method for routine analysis. GC-MS provides higher sensitivity and selectivity, which is ideal for trace analysis and impurity profiling, though it may require a derivatization step. UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the analysis of relatively pure samples or simple mixtures. The protocols provided herein serve as a starting point, and optimization of the experimental parameters for specific sample matrices is recommended.
References
The Versatility of 2-Amino-5-ethylphenol Hydrochloride: A Building Block for Novel Organic Compounds
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery
Introduction
2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a valuable starting material for the synthesis of a diverse array of novel organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group ortho to each other, makes it an ideal precursor for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry, materials science, and fine chemical synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a building block for the synthesis of benzoxazoles and phenoxazines, classes of compounds known for their wide range of biological activities.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO | [3] |
| Molecular Weight | 173.64 g/mol | [3] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | >163°C (decomposes) | |
| Solubility | Soluble in water and ethanol | |
| CAS Number | 149861-22-3 | [3] |
Application Note I: Synthesis of 5-Ethyl-2-substituted-benzoxazoles
Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmaceutically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The 2-amino-5-ethylphenol core provides a straightforward entry to 5-ethyl-substituted benzoxazoles, where the ethyl group can modulate the lipophilicity and pharmacokinetic properties of the final compounds.
A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, or β-diketones.[2][5] The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring system.
Below is a general workflow for the synthesis of 5-ethyl-2-substituted-benzoxazoles.
Caption: General workflow for the synthesis of 5-ethyl-2-substituted-benzoxazoles.
Experimental Protocol: Synthesis of 2-Aryl-5-ethylbenzoxazoles
This protocol describes a general method for the synthesis of 2-aryl-5-ethylbenzoxazoles from 2-amino-5-ethylphenol and an aromatic aldehyde.
Step 1: Preparation of 2-Amino-5-ethylphenol (Free Base)
-
Dissolve this compound (1.0 eq) in water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution reaches 7-8.
-
The free base, 2-amino-5-ethylphenol, will precipitate out of the solution.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the 2-amino-5-ethylphenol free base, which can be used in the next step without further purification.
Step 2: Synthesis of 2-Aryl-5-ethylbenzoxazole
-
To a round-bottom flask, add 2-amino-5-ethylphenol (1.0 eq), the desired aromatic aldehyde (1.1 eq), and a suitable solvent such as toluene or ethanol.
-
The mixture is stirred at reflux temperature for a specified time (typically 2-6 hours), and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-aryl-5-ethylbenzoxazole.
Application Note II: Synthesis of 7-Ethylphenoxazines
Phenoxazines are another important class of nitrogen- and oxygen-containing heterocycles. The phenoxazine core is present in several natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and antitumor properties. The oxidative condensation of two molecules of a 2-aminophenol derivative is a common method to construct the phenoxazine ring system.
Caption: Pathway for the synthesis of 7-ethylphenoxazin-3-one.
Experimental Protocol: Synthesis of 7-Ethyl-2-aminophenoxazin-3-one
This protocol describes a general method for the synthesis of a 7-ethyl-substituted phenoxazine derivative via oxidative condensation.
-
Dissolve 2-amino-5-ethylphenol (2.0 eq) in a suitable solvent system, such as a mixture of methanol and water.
-
Add a solution of an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) or manganese dioxide (MnO₂), portion-wise to the stirred solution of the aminophenol.
-
The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the starting material is consumed (monitored by TLC).
-
The precipitated product is collected by filtration and washed with water and a small amount of cold methanol.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure 7-ethyl-2-aminophenoxazin-3-one.
Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of some synthesized 2-substituted benzoxazole derivatives against various microbial strains, demonstrating the potential of these compounds as antimicrobial agents.[1]
| Compound | R-group at C2 | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 1 | Phenyl | >100 | >100 | 50 | >100 |
| 2 | 4-Chlorophenyl | 50 | 25 | 12.5 | 50 |
| 3 | 4-Nitrophenyl | 25 | 12.5 | 6.25 | 25 |
| 4 | 4-Methoxyphenyl | >100 | 50 | 25 | >100 |
| Ofloxacin | - | 1.56 | 0.78 | 0.78 | - |
| Fluconazole | - | - | - | - | 3.12 |
Note: The above data is representative and the actual activity of 5-ethyl substituted analogs would require experimental verification.
Conclusion
This compound is a readily available and highly useful building block for the synthesis of novel organic compounds, particularly heterocyclic systems with potential biological activity. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop new molecules with desired properties for applications in drug discovery and materials science. The versatility of its functional groups allows for a wide range of chemical transformations, paving the way for the creation of diverse molecular libraries.
References
- 1. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzoxazole synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-ethylphenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-5-ethylphenol hydrochloride synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthesis routes.
Route 1: Sulfonation of 4-Ethylaniline followed by Alkaline Fusion
Issue 1: Low Yield in Sulfonation Step
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Question: My sulfonation of 4-ethylaniline resulted in a low yield of 2-amino-5-ethylbenzenesulfonic acid. What are the possible causes and solutions?
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Answer:
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Incomplete Reaction: The reaction time or temperature may have been insufficient. Ensure the reaction is heated appropriately, typically with concentrated sulfuric acid, until completion. Monitoring the reaction progress via techniques like TLC can be beneficial.
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Improper Work-up: The isolation of the sulfonated product is crucial. Ensure the reaction mixture is properly cooled and diluted with water to precipitate the product. Washing the precipitate with cold water will help remove excess acid without dissolving the product.
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Side Reactions: At higher temperatures, side reactions such as polysulfonation or oxidation can occur. It is important to control the reaction temperature carefully.
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Issue 2: Inefficient Alkaline Fusion
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Question: The alkaline fusion of 2-amino-5-ethylbenzenesulfonic acid is not proceeding as expected, resulting in a low yield of 2-amino-5-ethylphenol. What should I check?
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Answer:
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Insufficient Temperature: Alkaline fusion requires high temperatures, often in the range of 250-300°C. Ensure your heating apparatus can achieve and maintain the required temperature.
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Improper Mixing: The reaction mixture of the sulfonic acid and the alkali (e.g., sodium hydroxide or potassium hydroxide) needs to be intimately mixed. Inadequate stirring can lead to localized overheating and decomposition.
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Presence of Water: The presence of excess water can hinder the reaction. It is often recommended to use a concentrated or molten alkali.
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Oxidation: The product, 2-amino-5-ethylphenol, is susceptible to oxidation at high temperatures, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
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Issue 3: Difficulty in Isolating Pure 2-Amino-5-ethylphenol
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Question: After the alkaline fusion, I am struggling to isolate a pure product. The product is dark and seems to contain impurities. How can I improve the purification process?
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Answer:
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pH Adjustment: The precipitation of 2-amino-5-ethylphenol from the aqueous solution after acidification is highly pH-dependent. The optimal pH for precipitation is typically in the range of 4.5 to 6.0.[1] Carefully adjust the pH with an acid (e.g., HCl) to maximize the precipitation of the desired product while leaving impurities in the solution.
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Use of Activated Carbon: Tarry byproducts are common in alkaline fusion reactions. Treating the acidic solution of the product with activated carbon before precipitation can help remove these colored impurities.[1]
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Inert Atmosphere: During the work-up and isolation, it is crucial to minimize the product's exposure to air to prevent oxidation, which leads to discoloration. Working under a nitrogen blanket is recommended.[1]
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Route 2: Nitration of 4-Ethylphenol followed by Reduction
Issue 1: Formation of Multiple Isomers during Nitration
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Question: The nitration of 4-ethylphenol is yielding a mixture of ortho- and para-nitro isomers, making purification difficult. How can I improve the selectivity?
-
Answer:
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Reaction Conditions: The ratio of ortho- to para-nitrophenol can be influenced by the reaction conditions. Using dilute nitric acid at a low temperature (around 298 K) can favor the formation of mononitrated products.
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Separation of Isomers: The ortho- and para-isomers have different physical properties. O-nitrophenol is steam-volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not, due to intermolecular hydrogen bonding. Steam distillation can be an effective method for their separation.
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Issue 2: Formation of Tarry Byproducts in Nitration
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Question: My nitration reaction is producing a significant amount of dark, tarry material, and the yield of the desired nitrophenol is low. What is causing this, and how can I prevent it?
-
Answer:
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Over-Nitration and Oxidation: Phenols are highly activated rings and are very susceptible to electrophilic substitution. Using harsh nitrating conditions (e.g., concentrated nitric acid and sulfuric acid) can lead to the formation of dinitro or trinitro compounds and oxidative side reactions, resulting in tar formation.
-
Milder Nitrating Agents: Consider using milder nitrating agents or performing the reaction under more controlled conditions to avoid these side reactions.
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Issue 3: Incomplete Reduction of the Nitro Group
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Question: The reduction of 2-nitro-5-ethylphenol to 2-amino-5-ethylphenol is not going to completion. How can I improve the efficiency of the reduction?
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Answer:
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Choice of Reducing Agent: Common reducing agents for nitro groups include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reagent can impact the efficiency and selectivity of the reaction. Ensure the chosen reducing agent is active and used in a sufficient stoichiometric amount.
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Reaction Conditions: The temperature, pressure (for catalytic hydrogenation), and reaction time are critical parameters. Optimize these conditions to ensure the reaction proceeds to completion. Monitoring the reaction by TLC is recommended.
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Frequently Asked Questions (FAQs)
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Q1: Why is my final product, this compound, discolored (e.g., pink, brown, or black)?
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A1: The discoloration is most likely due to the oxidation of the 2-amino-5-ethylphenol base. Aminophenols are highly susceptible to oxidation in the presence of air and light, forming colored quinone-imine species which can further polymerize. To prevent this, it is crucial to handle the free base under an inert atmosphere and to store the hydrochloride salt in a tightly sealed container, protected from light.
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Q2: What is the best way to store this compound to ensure its stability?
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A2: The hydrochloride salt is more stable than the free base. It should be stored in a cool, dry, and dark place in a well-sealed container. Storing it under an inert gas like nitrogen or argon can further enhance its shelf life.
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-
Q3: Can I use a different acid to form the salt instead of hydrochloric acid?
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A3: Yes, other acids can be used to form different salts. However, the hydrochloride salt is common due to the ready availability and volatility of hydrochloric acid, which simplifies the isolation of a solid product. The choice of the counter-ion can affect the salt's physical properties, such as solubility and melting point.
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-
Q4: What are the main safety precautions I should take when synthesizing this compound?
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A4: The synthesis involves the use of corrosive acids (sulfuric acid, hydrochloric acid) and potentially high temperatures and pressures, especially during alkaline fusion. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Be particularly cautious during the alkaline fusion step, as it can be exothermic.
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Data Presentation
The following table summarizes key quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the exact experimental conditions and scale.
| Step | Reactants | Key Reaction Conditions | Expected Yield (%) | Purity (%) |
| Route 1: Sulfonation | 4-Ethylaniline, Concentrated H₂SO₄ | Heating | Data not available | >95 |
| Route 1: Alkaline Fusion | 2-Amino-5-ethylbenzenesulfonic acid, NaOH/KOH | 250-300°C, Inert atmosphere | ~60% (for methyl analog)[1] | >98 |
| Route 2: Nitration | 4-Ethylphenol, Dilute HNO₃ | Low temperature (~298 K) | Data not available | Mixture of isomers |
| Route 2: Reduction | 2-Nitro-5-ethylphenol, Sn/HCl or H₂/Pd-C | Varies with reducing agent | Data not available | >98 |
| Final Step: Salt Formation | 2-Amino-5-ethylphenol, HCl | Acidification | >95 | >99 |
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and scale.
Protocol 1: Synthesis via Sulfonation and Alkaline Fusion (Adapted from a similar procedure for 2-amino-5-methyl-phenol)[1]
Step 1: Sulfonation of 4-Ethylaniline
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Carefully add 4-ethylaniline to an excess of concentrated sulfuric acid in a reaction flask equipped with a stirrer.
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Heat the mixture, for example, to 180-200°C, for several hours until the reaction is complete (monitor by TLC).
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Cool the reaction mixture and pour it into a beaker of ice water to precipitate the 2-amino-5-ethylbenzenesulfonic acid.
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Filter the precipitate and wash it with cold water to remove excess sulfuric acid.
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Dry the product.
Step 2: Alkaline Fusion of 2-Amino-5-ethylbenzenesulfonic Acid
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In a high-temperature resistant reactor, mix the dried 2-amino-5-ethylbenzenesulfonic acid with a significant excess of potassium hydroxide or sodium hydroxide.
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Heat the mixture to 250-300°C under a nitrogen atmosphere with vigorous stirring for several hours.
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Cool the reaction mixture and dissolve it in water.
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Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4.5-5.0 to precipitate the 2-amino-5-ethylphenol.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified 2-amino-5-ethylphenol in a suitable solvent, such as ethanol or isopropanol.
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Slowly add a concentrated or gaseous hydrochloric acid solution while stirring.
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The hydrochloride salt will precipitate out of the solution.
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Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 2: Synthesis via Nitration and Reduction
Step 1: Nitration of 4-Ethylphenol
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Dissolve 4-ethylphenol in a suitable solvent (e.g., acetic acid).
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Cool the solution in an ice bath.
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Slowly add a dilute solution of nitric acid dropwise while maintaining a low temperature.
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After the addition is complete, stir the reaction mixture for a few hours.
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Pour the reaction mixture into water to precipitate the nitrophenol isomers.
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Separate the ortho- and para-isomers by steam distillation or column chromatography.
Step 2: Reduction of 2-Nitro-5-ethylphenol
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To a solution of 2-nitro-5-ethylphenol in ethanol, add a reducing agent such as tin (II) chloride and concentrated hydrochloric acid, or use a catalytic amount of palladium on carbon and hydrogen gas.
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Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC).
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If using a metal/acid reducing system, neutralize the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.
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Purify the resulting 2-amino-5-ethylphenol by recrystallization or column chromatography.
Step 3: Formation of the Hydrochloride Salt
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Follow the same procedure as described in Protocol 1, Step 3.
Mandatory Visualization
Caption: Troubleshooting workflow for improving the yield of 2-Amino-5-ethylphenol HCl.
Caption: Synthesis pathways for this compound.
References
Technical Support Center: Purification of Crude 2-Amino-5-ethylphenol Hydrochloride by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-5-ethylphenol hydrochloride via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your purification experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated (too much solvent was used). 2. The cooling process is too rapid. 3. The presence of significant impurities inhibiting crystallization. | 1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try adding a seed crystal of pure this compound. If unavailable, scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | 1. The boiling point of the recrystallization solvent is higher than the melting point of the compound. 2. The compound is highly impure, leading to a significant depression of its melting point. 3. The solution is too concentrated. | 1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Consider pre-purification by another method, or treat the hot solution with activated charcoal to remove some impurities. 3. Add more solvent to the hot solution to decrease the concentration and attempt recrystallization again. |
| Low Recovery Yield | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with an excessive amount of cold solvent. | 1. Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration. 3. Wash the crystals with a minimal amount of ice-cold solvent. |
| Discolored Crystals (Often pink or brown) | 1. Oxidation of the aminophenol functional group. 2. Presence of colored impurities in the crude material. | 1. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield. |
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for the recrystallization of this compound?
A1: As this compound is a salt, polar solvents are generally the most effective. Good starting points for solvent selection include:
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Single Solvents: Water, ethanol, or isopropanol. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
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Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. A common example is an ethanol/water mixture.
Q2: How can I determine the optimal solvent for my specific batch of crude material?
A2: It is recommended to perform small-scale solubility tests. Add a small amount of your crude this compound to a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.
Q3: My purified crystals are still showing impurities. What can I do?
A3: If impurities persist after one recrystallization, a second recrystallization may be necessary. Ensure that the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to incorporate impurities. Also, consider if the chosen solvent is effectively differentiating between your compound and the impurities.
Q4: Is it necessary to use a hot filtration step?
A4: A hot filtration step is only necessary if there are insoluble impurities (e.g., dust, solid byproducts) or if you have used activated charcoal for decolorization. If your hot solution is clear, you can proceed directly to the cooling step.
Experimental Protocols
The following protocols are based on general procedures for the recrystallization of aminophenol hydrochlorides and should be optimized for your specific experimental conditions.
Protocol 1: Single Solvent Recrystallization
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Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of a suitable polar solvent (e.g., ethanol or an ethanol/water mixture).
-
Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other insoluble materials are present, perform a hot gravity filtration into a clean, pre-warmed flask.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed Solvent Recrystallization
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Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol).
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Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
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Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 1.
Data Presentation
Solubility Data
Specific quantitative solubility data for this compound across a range of temperatures and solvents is not extensively available in public literature. However, the following data provides some guidance:
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 428 g/L | [1] |
| Ethanol | - | Soluble | [2] |
| Methanol | - | Slightly Soluble | [3] |
| DMSO | - | Slightly Soluble | [3] |
Note: The terms "Soluble" and "Slightly Soluble" are qualitative. Experimental determination of the ideal solvent and conditions is recommended.
Purity and Yield
The expected yield and purity will depend on the initial purity of the crude material and the specific recrystallization conditions used.
| Parameter | Typical Value | Notes |
| Purity (Post-Recrystallization) | ≥98% | As reported by commercial suppliers for their purified product.[2][4] |
| Expected Yield | 70-90% | This is an estimated range and can be lower if multiple recrystallizations are performed or if there is a high impurity load. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Logical relationships for troubleshooting common recrystallization problems.
References
identifying common impurities in 2-Amino-5-ethylphenol hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in 2-Amino-5-ethylphenol hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can be broadly categorized into three groups:
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Organic Impurities: These are the most prevalent and can include unreacted starting materials, intermediates from the synthesis process, byproducts from side reactions, and degradation products.
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Inorganic Impurities: These typically originate from reagents, catalysts, and processing steps and may include inorganic salts and heavy metals.
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Residual Solvents: These are volatile organic compounds used during synthesis or purification that are not completely removed.
Q2: What are the likely sources of organic impurities in this compound?
A2: The profile of organic impurities is highly dependent on the synthetic route employed. Two common manufacturing processes for 2-amino-5-alkyl-phenols are:
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Sulfonation of 4-alkylanilines followed by alkali fusion: For 2-Amino-5-ethylphenol, this would start with 4-ethylaniline.
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Reduction of the corresponding 2-nitro-5-alkyl-phenol: This route would involve the nitration of 4-ethylphenol to 4-ethyl-2-nitrophenol, followed by reduction.
Based on these pathways, the following impurities can be anticipated:
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Starting Materials: Unreacted 4-ethylaniline or 4-ethylphenol.
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Intermediates: Incompletely reacted intermediates such as 2-amino-5-ethyl-benzenesulfonic acid or 4-ethyl-2-nitrophenol.
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Byproducts and Isomers: Isomeric aminophenols or nitrophenols formed during the synthesis, and other side-reaction products.
Q3: What are the potential degradation products of this compound?
A3: Aminophenols are susceptible to degradation, primarily through oxidation, which can be accelerated by exposure to light, heat, and certain metals. The phenolic hydroxyl and amino groups are the most reactive sites. Potential degradation products include:
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Oxidation Products: Quinone-imines and other colored bodies resulting from the oxidation of the aminophenol structure.
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Polymerization Products: Complex polymeric materials formed from the reaction of unstable degradation intermediates.
Q4: What are the typical quality specifications for technical grade this compound?
A4: While specifications can vary between suppliers, a typical technical grade product often adheres to the following limits.[1]
| Parameter | Specification |
| Purity (by HPLC) | ≥98% |
| Moisture Content | ≤0.5% |
| Heavy Metals | ≤10 ppm |
| Loss on Drying | ≤0.5% |
Troubleshooting Guides
This section provides guidance on addressing common issues encountered during the analysis of this compound.
Issue 1: Unexpected Peaks in the HPLC Chromatogram
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Possible Cause 1: Contamination
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Troubleshooting:
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Ensure all glassware is scrupulously clean.
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Use high-purity HPLC-grade solvents and reagents.
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Run a blank injection (mobile phase only) to check for solvent contamination or carryover from previous injections.
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Possible Cause 2: Sample Degradation
-
Troubleshooting:
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Prepare samples fresh and analyze them promptly.
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Protect samples from light and heat.
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Consider using an antioxidant in the sample diluent if oxidation is suspected.
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-
Possible Cause 3: Presence of Synthesis-Related Impurities
-
Troubleshooting:
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Refer to the potential impurity list based on the known or suspected synthesis route.
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Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to aid in identification.
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Synthesize or procure reference standards for suspected impurities to confirm their identity by retention time matching.
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Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
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Possible Cause 1: Inappropriate Mobile Phase or Gradient
-
Troubleshooting:
-
Adjust the mobile phase composition or the gradient profile to improve separation.
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Ensure the mobile phase pH is appropriate for the analytes. For aminophenols, a slightly acidic mobile phase is often effective.
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-
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Possible Cause 2: Column Degradation
-
Troubleshooting:
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Flush the column with a strong solvent to remove any adsorbed compounds.
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If performance does not improve, replace the column with a new one of the same type.
-
-
-
Possible Cause 3: Overloading the Column
-
Troubleshooting:
-
Reduce the injection volume or the sample concentration.
-
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Experimental Protocols
Below are detailed methodologies for key experiments used in the analysis of this compound.
Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound and its potential organic impurities.
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Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase:
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A: 0.1% Trifluoroacetic acid (TFA) in Water
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B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
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Gradient Elution:
Time (min) % A % B 0 95 5 20 50 50 25 20 80 30 20 80 31 95 5 | 40 | 95 | 5 |
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
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Column Temperature: 30 °C
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (95:5 A:B) to a final concentration of approximately 1 mg/mL.
Protocol 2: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of residual solvents.
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Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.
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Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
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Carrier Gas: Helium at a constant flow of 1.5 mL/min.
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Oven Temperature Program:
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Initial temperature: 40 °C, hold for 5 minutes.
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Ramp: 10 °C/min to 240 °C.
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Hold: 5 minutes at 240 °C.
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Injector Temperature: 220 °C
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Transfer Line Temperature: 250 °C
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MS Ion Source Temperature: 230 °C
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MS Quadrupole Temperature: 150 °C
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Mass Range: 35-350 amu
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Headspace Parameters:
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Vial Equilibration Temperature: 80 °C
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Vial Equilibration Time: 15 minutes
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Loop Temperature: 90 °C
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Injection Volume: 1 mL
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Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).
Visualizations
Logical Relationship of Impurity Sources
Caption: Sources of impurities in this compound.
Experimental Workflow for Impurity Identification
Caption: Workflow for the identification and quantification of impurities.
References
stability and degradation pathways of 2-Amino-5-ethylphenol hydrochloride solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylphenol hydrochloride solutions. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide is designed to help you resolve common problems you may encounter when working with this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Solution appears discolored (e.g., yellow or brown) immediately after preparation. | Oxidation of the aminophenol moiety. This can be accelerated by exposure to air (oxygen), high pH, or metal ion contamination. | Prepare solutions fresh using deoxygenated solvent (e.g., by sparging with nitrogen or argon). Ensure all glassware is scrupulously clean. Work quickly and store the solution promptly under an inert atmosphere if possible.[1] |
| Precipitate forms in the solution upon standing. | The solubility limit may have been exceeded, or the temperature of the solution has decreased. The pH of the solution may have shifted, affecting solubility. | Ensure you are working within the known solubility limits (428 g/L at 20°C).[2] If the solution was heated to dissolve the solid, allow it to cool to room temperature slowly. Re-check and adjust the pH if necessary. |
| Inconsistent analytical results (e.g., varying concentrations in HPLC analysis). | Incomplete dissolution of the solid material. Degradation of the solution between preparation and analysis. Adsorption of the compound onto container surfaces. | Ensure the solid is completely dissolved by visual inspection and appropriate mixing. Analyze solutions as quickly as possible after preparation. Consider using silanized glassware or polypropylene containers to minimize adsorption. |
| Unexpected peaks appear in the chromatogram during HPLC analysis. | These are likely degradation products. The solution may have been exposed to light, elevated temperatures, or oxidative conditions. | Review the solution preparation and storage procedures. Protect the solution from light and store at the recommended temperature (see FAQs below). Refer to the potential degradation pathways to tentatively identify the nature of the impurities. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound solid and its solutions?
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Solid: The solid compound should be stored at 4°C under a dry, inert atmosphere (e.g., nitrogen), and protected from moisture.[3]
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Solutions: Aqueous solutions of this compound have been shown to be stable for up to 7 days at room temperature when protected from light.[2] For longer-term storage, it is advisable to store solutions at 4°C and protected from light.
2. How stable are solutions of this compound under different stress conditions?
While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (an aminophenol), the following stability profile can be expected:
| Condition | Expected Stability |
| Neutral pH (aqueous) | Stable for at least 7 days at room temperature.[2] |
| Acidic pH | Generally more stable than at neutral or basic pH due to the protonation of the amino group, which reduces its susceptibility to oxidation. |
| Basic pH | Prone to rapid oxidation. The phenoxide ion formed under basic conditions is highly susceptible to oxidation. |
| Oxidative (e.g., H₂O₂) | Highly susceptible to oxidation, leading to the formation of colored degradation products.[4] |
| Photolytic (Light Exposure) | Expected to be light-sensitive, leading to degradation. Solutions should be protected from light. |
| Thermal | Degradation is expected to accelerate at elevated temperatures. |
3. What are the likely degradation pathways for this compound?
The primary degradation pathway for this compound is oxidation. The aminophenol structure is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. The likely degradation pathways include:
-
Oxidation to Quinone-imine: The initial oxidation product is likely a quinone-imine, which is a highly reactive intermediate.
-
Dimerization and Polymerization: The reactive quinone-imine intermediate can undergo self-condensation or react with the parent compound to form colored dimeric and polymeric products. This is a known reaction for aminophenols, especially in the context of hair dye formation.[4]
-
Formation of Phenoxazinones: Studies on the closely related compound, 2-aminophenol, have shown that it can be oxidized to 2-aminophenoxazin-3-one.[5][6] A similar pathway is plausible for 2-Amino-5-ethylphenol.
A simplified potential degradation pathway is illustrated below:
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ec.europa.eu [ec.europa.eu]
- 3. chemscene.com [chemscene.com]
- 4. Buy this compound (EVT-356958) | 149861-22-3 [evitachem.com]
- 5. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One [scielo.org.mx]
- 6. A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One | Journal of the Mexican Chemical Society [jmcs.org.mx]
optimal storage conditions for 2-Amino-5-ethylphenol hydrochloride to prevent degradation
Technical Support Center: 2-Amino-5-ethylphenol hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this compound to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored at 2-8°C (refrigerated).[1] The container should be tightly sealed and the compound stored under an inert gas atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1][2] This is crucial as the compound is known to be hygroscopic and susceptible to oxidation.[1]
Q2: My this compound powder has changed color from off-white to dark brown. Is it still usable?
A2: A significant color change from its typical white to light brown appearance suggests potential degradation, likely due to oxidation from prolonged exposure to air or light.[1][3] It is highly recommended to use a fresh, unoxidized lot for experiments where purity is critical to avoid unreliable results. For non-critical applications, its performance should be validated on a small scale before proceeding.
Q3: How long is an aqueous solution of this compound stable?
A3: Studies have shown that aqueous solutions of this compound are stable for up to 7 days when stored at room temperature.[4] For longer-term storage of solutions, it is advisable to prepare them fresh before use or store them at 2-8°C and protect them from light.
Q4: What solvents are suitable for dissolving this compound?
A4: this compound is soluble in water and ethanol, and slightly soluble in DMSO and methanol.[1][5] The choice of solvent will depend on the specific requirements of your experimental protocol.
Q5: What are the primary safety precautions when handling this compound?
A5: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[6] It is also very toxic to aquatic life.[6] Therefore, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]
Troubleshooting Guide
This guide will help you troubleshoot common issues you might encounter with this compound.
Issue 1: Discoloration of Solid Compound
-
Symptom: The powder, originally white to light brown, has darkened significantly.
-
Potential Cause: Oxidation due to improper storage (exposure to air/light).
-
Solution:
-
Discard the discolored compound if high purity is required.
-
For future use, ensure the compound is stored under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.
-
Issue 2: Incomplete Dissolution or Precipitate in Solution
-
Symptom: The compound does not fully dissolve in a recommended solvent or a precipitate forms over time.
-
Potential Cause:
-
The compound may have absorbed moisture, altering its solubility.
-
The concentration may be too high for the chosen solvent.
-
The solution may have degraded.
-
-
Solution:
-
Ensure the solid compound has been properly stored away from moisture.
-
Try gentle warming or sonication to aid dissolution.
-
Prepare fresh solutions for each experiment, especially if they are to be stored for more than a few days.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Symptom: Experiments yield inconsistent or unexpected results compared to previous trials or literature.
-
Potential Cause: Degradation of the this compound stock.
-
Solution:
-
Use the troubleshooting flowchart below to assess the quality of your compound.
-
If degradation is suspected, acquire a new, unopened lot of the compound and repeat the experiment.
-
Always record the lot number and opening date of the chemical to track its history.
-
Data Presentation
Table 1: Optimal Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C[1] | To minimize thermal degradation. |
| Atmosphere | Inert gas (Nitrogen or Argon)[1][2] | To prevent oxidation. |
| Moisture | Store in a dry environment[2] | The compound is hygroscopic.[1] |
| Light | Protect from light | Phenolic compounds can be light-sensitive. |
| Solution Stability | Aqueous solutions stable for 7 days at room temperature[4] | For longer periods, store at 2-8°C. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution for In Vivo Toxicity Studies
This is a general protocol for preparing a dosing solution for an acute oral toxicity study, similar to those referenced in the literature.[4]
-
Materials:
-
This compound
-
Purified water (vehicle)
-
Calibrated balance
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Calculate the required mass of this compound based on the desired concentration and final volume.
-
Weigh the calculated amount of the compound using a calibrated balance.
-
Add the weighed compound to the volumetric flask.
-
Add approximately half of the final volume of purified water to the flask.
-
Stir the mixture using a magnetic stirrer until the solid is completely dissolved.
-
Once dissolved, add purified water to reach the final desired volume.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Use the solution within 7 days of preparation if stored at room temperature. For longer storage, keep at 2-8°C.
-
Protocol 2: Formulation of a Simple Oxidative Hair Dye
This protocol provides a basic example of how this compound is used as a precursor in an oxidative hair dye formulation.[4][8]
-
Materials:
-
Part A (Dye Precursor Base):
-
This compound
-
Coupling agent (e.g., m-aminophenol)
-
Alkalizing agent (e.g., ammonium hydroxide)
-
Deionized water
-
Thickening agent (e.g., cetearyl alcohol)
-
-
Part B (Developer):
-
Hydrogen peroxide (6% solution)
-
-
-
Procedure:
-
Prepare Part A: In a suitable vessel, dissolve the this compound and the coupling agent in deionized water.
-
Adjust the pH to an alkaline range (typically pH 9-10) using the alkalizing agent. This is necessary for the oxidative reaction to occur on the hair.
-
Add the thickening agent and mix until a homogenous cream or gel is formed.
-
Application: Immediately before use, mix Part A and Part B in a 1:1 ratio.
-
Apply the mixture to the hair and allow it to process for the time specified in the detailed formulation instructions.
-
Rinse the hair thoroughly with water.
-
Mandatory Visualization
Caption: Troubleshooting flowchart for this compound degradation.
References
troubleshooting color inconsistencies in dyes made with 2-Amino-5-ethylphenol hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylphenol hydrochloride in dye synthesis.
Troubleshooting Guide: Color Inconsistencies
Color inconsistencies in dyes synthesized with this compound can arise from several factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving these issues.
Problem: Batch-to-Batch Color Variation
Possible Causes:
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Purity of this compound: The presence of impurities can significantly alter the final color.
-
Reaction Conditions: Inconsistent pH, temperature, and reaction time between batches.
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Oxidizing Agent: Variations in the concentration or stability of the oxidizing agent (e.g., hydrogen peroxide).
Solutions:
-
Verify Raw Material Purity:
-
Perform purity analysis of each new batch of this compound using High-Performance Liquid Chromatography (HPLC).
-
Request a Certificate of Analysis (CoA) from the supplier for each lot, ensuring it meets the required specifications.
-
-
Standardize Reaction Parameters:
-
Strictly control the pH of the reaction mixture using a calibrated pH meter and appropriate buffer systems.
-
Utilize a temperature-controlled reaction vessel to maintain a consistent temperature throughout the synthesis.
-
Precisely time the reaction from the addition of the oxidizing agent to the quenching step.
-
-
Ensure Oxidizer Consistency:
-
Use a fresh, properly stored, and accurately quantified oxidizing agent for each experiment.
-
Verify the concentration of the hydrogen peroxide solution via titration before use.
-
Problem: Unexpected Color Development or Off-Tones
Possible Causes:
-
Incorrect pH: The pH of the formulation significantly influences the oxidation process and the final color outcome.[1]
-
Temperature Fluctuations: Deviations from the optimal temperature range can alter the reaction kinetics and lead to the formation of different colored species.
-
Contamination: Presence of metal ions or other reactive species can catalyze side reactions.
Solutions:
-
Optimize and Control pH:
-
Experiment with a range of pH values to determine the optimal pH for the desired color. Permanent hair dyes typically work in an alkaline environment (pH 9-11) to facilitate the opening of the hair cuticle and activate the oxidizer.[1]
-
Buffer the reaction mixture to maintain the pH within a narrow range (e.g., ±0.1 pH unit).
-
-
Precise Temperature Management:
-
Determine the optimal reaction temperature for your specific dye formulation.
-
Use a water or oil bath to ensure uniform and stable heating or cooling.
-
-
Minimize Contamination:
-
Use deionized or distilled water and high-purity reagents.
-
Ensure all glassware is thoroughly cleaned and free of any residual chemicals or metal traces.
-
Problem: Poor Color Stability or Fading
Possible Causes:
-
Incomplete Reaction: The dye-forming reaction may not have gone to completion, leaving unreacted intermediates.
-
Degradation of the Dye Molecule: Exposure to light, heat, or air can cause the dye molecule to break down.
-
Improper Formulation: The final dye formulation may lack stabilizing agents.
Solutions:
-
Ensure Complete Reaction:
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of starting materials.
-
Consider extending the reaction time or adjusting the temperature to ensure full conversion.
-
-
Protect from Degradation:
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Conduct experiments under controlled lighting conditions, especially if the dye is known to be photosensitive.
-
Store the final dye product in airtight, opaque containers and at the recommended temperature.
-
Perform forced degradation studies (e.g., exposure to UV light, elevated temperature, extreme pH) to understand the degradation pathways and identify potential degradation products.[2][3][4][5]
-
-
Optimize Formulation:
-
Incorporate antioxidants or UV stabilizers into the final formulation to enhance color stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in dye synthesis?
A1: this compound is an oxidative hair dye precursor, specifically a "coupler." In the presence of an oxidizing agent (like hydrogen peroxide) and a "developer" (or primary intermediate, such as p-phenylenediamine), it undergoes a chemical reaction to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color.[6]
Q2: How does pH affect the color outcome when using this compound?
A2: The pH of the dyeing solution is critical. An alkaline pH (typically 9-11 for permanent hair dyes) is necessary to swell the hair fiber, open the cuticle, and allow the dye precursors to penetrate into the cortex.[1] This alkaline environment also facilitates the decomposition of the oxidizing agent (hydrogen peroxide) to initiate the color-forming reaction. Variations in pH can lead to different rates of reaction and the formation of different colored species, thus altering the final shade.[1]
Q3: What is the optimal temperature for dye synthesis with this compound?
A3: The optimal temperature can vary depending on the specific formulation and desired outcome. Generally, increasing the temperature can increase the rate of the oxidation reaction. However, excessively high temperatures can lead to faster degradation of the reactants or the final dye, potentially causing off-colors or reduced color intensity. It is crucial to determine the optimal temperature empirically for your specific system and maintain it consistently.
Q4: What are some common impurities in this compound, and how can they affect the dye color?
A4: Impurities can be introduced during the synthesis of this compound. These may include unreacted starting materials, byproducts from side reactions, or residual catalysts. Such impurities can compete in the oxidation reaction, leading to the formation of unintended colored molecules and resulting in a muddy or off-tone color. It is essential to use a high-purity grade of this compound and to verify its purity via analytical methods.
Q5: How can I test the purity of my this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for determining the purity of this compound.[7][8][9][10] This technique can separate the main component from its impurities, allowing for accurate quantification. A stability-indicating HPLC method can also be developed to separate the intact drug from its degradation products.[7][8][9][10]
Q6: My dye color is fading over time. What could be the cause?
A6: Color fading can be attributed to the degradation of the dye molecules. This can be caused by exposure to UV light, heat, or oxidative stress from the environment. To mitigate this, you can incorporate UV absorbers and antioxidants into your dye formulation. Additionally, ensure that the initial dyeing process has gone to completion to form stable, large dye molecules within the substrate.
Data Presentation
Table 1: Recommended Starting Parameters for Oxidative Dye Synthesis
| Parameter | Recommended Range | Notes |
| pH | 9.0 - 11.0 | An alkaline environment is crucial for the oxidative reaction.[1] |
| Temperature | 25 - 40 °C | Higher temperatures can accelerate the reaction but may also increase degradation. |
| Reaction Time | 20 - 45 minutes | Monitor for color development and reaction completion. |
| Oxidizing Agent | 3 - 12% Hydrogen Peroxide | The concentration will depend on the desired level of lightening and color deposition.[11] |
| Purity of 2-Amino-5-ethylphenol HCl | > 98% | High purity is essential for reproducible color results. |
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
-
Preparation of Standard Solution:
-
Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
-
-
Preparation of Sample Solution:
-
Accurately weigh approximately 25 mg of the this compound sample and prepare a solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic phase (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the main peak).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.
-
Protocol 2: General Procedure for Oxidative Dye Synthesis
-
Preparation of Dye Base:
-
In a reaction vessel, dissolve the developer (e.g., p-phenylenediamine) and the coupler (this compound) in an aqueous solution containing an alkalizing agent (e.g., ammonia or ethanolamine) to achieve the desired pH (e.g., 9.5).
-
-
Color Development:
-
Just prior to application, add the oxidizing agent (e.g., hydrogen peroxide solution) to the dye base and mix thoroughly.
-
-
Reaction:
-
Maintain the reaction mixture at a constant temperature (e.g., 30 °C) for a specified time (e.g., 30 minutes), allowing the color to develop.
-
-
Evaluation:
-
Visually assess the color of the resulting dye solution or apply it to a suitable substrate (e.g., hair swatch) to evaluate the final color.
-
Visualizations
Caption: Workflow of the oxidative hair dyeing process.
Caption: Logical workflow for troubleshooting color inconsistencies.
References
- 1. nauka-online.com [nauka-online.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. cdn2.hubspot.net [cdn2.hubspot.net]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
managing side reactions during the synthesis of 2-Amino-5-ethylphenol hydrochloride derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of 2-Amino-5-ethylphenol hydrochloride and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of discoloration (to brown or purple) during the synthesis and storage of 2-Amino-5-ethylphenol?
A1: The most common cause of discoloration is the oxidation of the 2-aminophenol moiety.[1] This is primarily initiated by exposure to atmospheric oxygen and can be accelerated by light, elevated temperatures, high pH (alkaline) conditions, and the presence of trace metal ions, particularly copper (Cu²⁺).[1] The oxidation process leads to the formation of highly colored quinoneimine intermediates, which can further polymerize into darker products.[1]
Q2: How can I minimize the oxidation of 2-Amino-5-ethylphenol during my reaction?
A2: To minimize oxidation, it is crucial to employ air-free (anaerobic) techniques. This involves working under an inert atmosphere, such as nitrogen or argon, throughout the reaction.[1] It is also recommended to use degassed solvents to remove dissolved oxygen.[1] If permissible by the reaction conditions, conducting the experiment at a lower temperature can significantly reduce the rate of oxidation.[2]
Q3: My reaction yield is consistently low, and I observe a significant amount of tarry by-products. What could be the issue?
A3: Low yields and the formation of tarry substances are often indicative of significant oxidation of the starting material or intermediates.[1] To address this, implementing rigorous air-free techniques, such as using a glovebox or a Schlenk line, is highly recommended.[1] Additionally, ensuring the purity of your starting materials is critical, as impurities can catalyze side reactions. Purification of the crude product, for instance by using activated carbon, can help remove tarry constituents.[3]
Q4: I am attempting an alkylation reaction on 2-Amino-5-ethylphenol and obtaining a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?
A4: The competition between N-alkylation and O-alkylation is a common challenge with aminophenols. The selectivity can be influenced by the reaction conditions. Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide ion, such as in the presence of a base in an aprotic solvent. Conversely, N-alkylation can be favored under neutral or slightly acidic conditions where the amino group is more nucleophilic. The choice of alkylating agent and solvent also plays a crucial role. For selective N-alkylation, protecting the hydroxyl group before the alkylation step and subsequent deprotection can be an effective strategy.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.
| Issue | Observation | Potential Cause(s) | Recommended Solution(s) |
| Reaction Discoloration | The reaction mixture turns dark brown or purple upon addition of reagents or over time. | Oxidation of the aminophenol.[1] | - Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. - Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1] - If the reaction chemistry allows, consider running the reaction at a lower temperature.[2] |
| Low Product Yield | The isolated yield of the desired product is significantly lower than expected. | - Oxidation of the starting material or product.[1] - Incomplete reaction. - Formation of soluble by-products that are lost during workup. | - Implement stringent air-free techniques.[1] - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the pH during workup to ensure the product precipitates effectively. For 2-amino-5-alkyl-phenols, precipitation is often optimal at a pH of 4.5 to 6.0.[3] |
| Formation of Tarry By-products | A significant amount of insoluble, tar-like material is formed in the reaction vessel. | Polymerization of oxidized intermediates.[1] | - Use a higher purity of starting materials. - Employ air-free conditions rigorously.[1] - Consider adding an antioxidant, such as ascorbic acid, to the reaction mixture if it does not interfere with the desired transformation. |
| Mixture of N- and O-Alkylated Products | In an alkylation reaction, both N- and O-alkylated isomers are formed. | Lack of regioselectivity in the alkylation step. | - For selective O-alkylation , use a base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF, acetone) to generate the phenoxide. - For selective N-alkylation , consider protecting the phenol group as a silyl ether or another suitable protecting group prior to alkylation. Alternatively, reductive amination of the corresponding aldehyde can be a selective method for N-alkylation. |
| Difficulty in Product Isolation | The product does not precipitate or crystallize from the reaction mixture. | The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization. | - Adjust the pH of the aqueous solution to the isoelectric point of the aminophenol to minimize its solubility. For a similar compound, 2-amino-5-methylphenol, a pH range of 4.5 to 6.0 is effective for precipitation.[3] - Perform a solvent exchange to a solvent in which the product is less soluble. - Purify the crude product using column chromatography to remove impurities that may hinder crystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-ethylphenol by Reduction of 2-Nitro-4-ethylphenol
This protocol is adapted from general procedures for the reduction of nitrophenols.
Materials:
-
2-Nitro-4-ethylphenol
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the entire apparatus with an inert gas.
-
To the flask, add 2-Nitro-4-ethylphenol and methanol (degassed).
-
Carefully add 10% Pd/C catalyst to the mixture.
-
Securely attach a balloon filled with hydrogen gas to the top of the condenser or use a hydrogenator.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-ethylphenol.
Protocol 2: Preparation and Purification of this compound
This protocol is based on the procedures described for a similar compound, 2-amino-5-methylphenol.[3]
Procedure:
-
Dissolve the crude 2-Amino-5-ethylphenol from Protocol 1 in a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in isopropanol or bubble HCl gas through the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the precipitate by filtration and wash with a small amount of cold isopropanol or diethyl ether.
-
For further purification, the crude hydrochloride salt can be recrystallized. A common procedure involves dissolving the salt in a minimal amount of hot water or an alcohol/water mixture, treating with activated carbon to remove colored impurities, filtering the hot solution, and allowing it to cool slowly to form crystals.[3]
-
Dry the purified crystals under vacuum.[3]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 149861-22-3 | [4][5] |
| Molecular Formula | C₈H₁₂ClNO | [4][5] |
| Molecular Weight | 173.64 g/mol | [4][5] |
| Purity (typical) | ≥98% | [4] |
| Storage Conditions | 4°C, stored under nitrogen, away from moisture. | [4] |
Table 2: Typical Yields for Related Aminophenol Syntheses
| Reaction | Starting Material | Product | Yield | Reference |
| Alkaline Hydrolysis | 2-amino-5-methyl-benzenesulphonic acid | 2-amino-5-methyl-phenol | 60% of theory | [3] |
| Reduction of Dinitrophenol | 2,4-dinitrophenol | 2-amino-4-nitrophenol | Not specified | [6] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Major side reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US5847217A - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reactions with 2-Amino-5-ethylphenol Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for chemical reactions involving 2-Amino-5-ethylphenol hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to reaction pH optimization?
A1: Understanding the physicochemical properties of this compound is crucial for optimizing reaction conditions. The key parameters are its pKa values and solubility, which are directly influenced by pH.
Data Presentation: Physicochemical Properties
| Property | Value | Significance for pH Optimization |
| pKa₁ (Phenolic Hydroxyl) | 5.42[1] | Below this pH, the hydroxyl group is protonated (-OH). Above this pH, it starts to deprotonate to form the more nucleophilic phenoxide ion (-O⁻). |
| pKa₂ (Ammonium) | 10.04[1] | Below this pH, the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. Above this pH, it is primarily in its deprotonated, nucleophilic form (-NH₂). |
| Water Solubility | 428 g/L (at 20°C)[1] | Highly soluble in acidic aqueous solutions due to the hydrochloride salt form. Solubility may decrease as the pH approaches the isoelectric point. |
| Appearance | White to off-white crystalline powder[2][3] | - |
| Molecular Weight | 173.64 g/mol [2][4] | - |
Q2: How does pH influence the chemoselectivity between the amino and hydroxyl groups in 2-Amino-5-ethylphenol?
A2: The pH of the reaction medium is the most critical factor in controlling whether a reagent reacts with the amino (-NH₂) or the hydroxyl (-OH) group. This is due to the different pH ranges in which each group is in its reactive, nucleophilic state.
-
Acidic Conditions (pH < 4): Both the amino and hydroxyl groups are largely protonated (-NH₃⁺ and -OH). Both groups exhibit low nucleophilicity, and reactions are generally slow.
-
Mildly Acidic to Neutral Conditions (pH 4 - 8): The amino group is predominantly in its free base form (-NH₂) and is significantly more nucleophilic than the hydroxyl group. This pH range is ideal for selective N-functionalization (e.g., N-acylation, N-alkylation).
-
Basic Conditions (pH > 9): Both the amino group (-NH₂) and a significant portion of the hydroxyl group (as the phenoxide ion, -O⁻) are deprotonated. The phenoxide is a potent nucleophile, leading to a higher likelihood of O-functionalization. Competition between N- and O-alkylation can occur, and dialkylation is also possible. Very high pH values (e.g., > 12) will favor O-alkylation.
Q3: What is the optimal pH range for selective N-acylation of 2-Amino-5-ethylphenol?
A3: For selective N-acylation, it is recommended to work in a pH range of 7 to 8.5 . In this range, the amino group is sufficiently deprotonated and highly nucleophilic, while the phenolic hydroxyl group remains largely protonated and less reactive. Using a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES is advisable. Buffers containing primary amines, like Tris, should be avoided as they will compete in the reaction.
Q4: I am observing both N- and O-alkylation in my reaction. How can I improve the selectivity for N-alkylation?
A4: The observation of both N- and O-alkylation suggests that the reaction conditions are basic enough to deprotonate the phenolic hydroxyl group, making it competitive with the amino group. To favor N-alkylation, you should lower the pH of the reaction medium, ideally to a range of 7 to 8.5. If the reaction requires a base, use a weaker base or a stoichiometric amount of a base that is just sufficient to neutralize the generated acid without significantly increasing the pH.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Possible Cause | Troubleshooting Step |
| Incorrect pH | The amino group may be protonated (-NH₃⁺) and non-nucleophilic. Verify the pH of your reaction mixture and adjust it to the optimal range for the desired transformation (typically 7-8.5 for N-acylation/alkylation). |
| Reagent Instability | Some reagents, like NHS esters, can hydrolyze at high pH. Ensure your reagents are fresh and, if sensitive, add them to the reaction mixture immediately after pH adjustment. |
| Poor Solubility | If the reaction is performed in an aqueous medium and the pH is adjusted towards the isoelectric point, the free base of 2-amino-5-ethylphenol may precipitate. Consider using a co-solvent to improve solubility. |
Issue 2: Poor Chemoselectivity (Mixture of N- and O-Substituted Products)
| Possible Cause | Troubleshooting Step |
| pH is too high | A high pH will deprotonate the phenolic hydroxyl, making it a competitive nucleophile. Lower the reaction pH to the 7-8.5 range to favor N-functionalization. For selective O-alkylation, a much higher pH (>12) and protection of the amino group may be necessary. |
| Strong Base | The use of a strong base (e.g., NaH, LDA) will deprotonate both functional groups. Use a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base like potassium carbonate in a carefully controlled amount. |
| Reaction Temperature | Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature. |
Issue 3: Formation of Colored Impurities
| Possible Cause | Troubleshooting Step |
| Oxidation of the Phenol | Aminophenols are susceptible to oxidation, especially under basic conditions and in the presence of air, leading to colored byproducts.[5] Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and use degassed solvents. The addition of an antioxidant like sodium sulfite can sometimes be beneficial. |
| Side Reactions | At very high or low pH, or at elevated temperatures, degradation or polymerization of the starting material or product may occur. Ensure the reaction conditions are as mild as possible. |
Experimental Protocols
Protocol 1: Selective N-Acylation of 2-Amino-5-ethylphenol
This protocol describes a general procedure for the selective acylation of the amino group.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).
-
pH Adjustment: If necessary, adjust the pH of the solution to 7.5 with a dilute aqueous solution of NaOH or HCl.
-
Reagent Addition: Add the acylating agent (e.g., an acid chloride or NHS ester, 1.1 eq), either neat or as a solution in a water-miscible organic solvent (e.g., DMF, DMSO), dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~2 to protonate any unreacted amine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective O-Alkylation of 2-Amino-5-ethylphenol (with N-protection)
This protocol involves the protection of the more nucleophilic amino group to achieve selective O-alkylation.
-
N-Protection: Protect the amino group of 2-Amino-5-ethylphenol. A common method is to form a Schiff base by reacting it with an aldehyde (e.g., benzaldehyde) in a solvent like methanol.
-
Deprotonation: To a stirred solution of the N-protected aminophenol in a polar aprotic solvent (e.g., DMF or acetone), add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the mixture and heat as necessary (e.g., reflux).
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Deprotection and Work-up: After cooling, filter off the inorganic salts. The protecting group can then be removed, for example, by acidic hydrolysis. Afterward, perform an aqueous work-up and extract the product with an organic solvent.
-
Purification: Purify the O-alkylated product by column chromatography.
Visualizations
Caption: pH-dependent speciation and reactivity of 2-Amino-5-ethylphenol.
Caption: General experimental workflow for reactions with 2-Amino-5-ethylphenol HCl.
References
challenges in the scale-up of 2-Amino-5-ethylphenol hydrochloride production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Amino-5-ethylphenol Hydrochloride production.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up.
Issue 1: Incomplete Reduction of the Nitro Group
Symptom: HPLC analysis of the reaction mixture shows the presence of starting material (2-nitro-5-ethylphenol) or intermediates like nitroso or azoxy compounds.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | For catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is not poisoned. Thiols in starting materials or solvents can deactivate the catalyst.[1] Use fresh, high-quality catalyst. For metal/acid reductions (e.g., Fe/HCl), ensure the metal is finely powdered and activated.[2] |
| Poor Solubility | The nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently.[2] Consider using co-solvents like ethanol/water or acetic acid to improve solubility.[2] |
| Insufficient Reducing Agent | Ensure a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion.[2] |
| Low Reaction Temperature | While many reductions occur at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[2] However, be mindful that excessive heat can lead to side product formation.[2] |
Issue 2: Discoloration of the Final Product
Symptom: The isolated this compound is off-white, yellow, or brown instead of the desired white to light beige crystalline powder.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxidation | Aminophenols are susceptible to oxidation when exposed to air and light, leading to colored impurities.[2] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Store the final product in amber-colored or light-protected containers. |
| Residual Impurities | Tarry byproducts from the synthesis can co-precipitate with the final product. During the workup, after acidification to form the hydrochloride salt, treat the solution with activated carbon to adsorb colored impurities before crystallization.[1][3] |
| Incorrect pH during Isolation | The pH during the precipitation of the free amine or its hydrochloride salt is crucial. Ensure the pH is carefully controlled within the optimal range to avoid the formation of colored byproducts. For the free amine, a pH of 4.5 to 6.0 is often used.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a large scale?
A1: The most prevalent industrial method is the catalytic hydrogenation of 2-nitro-5-ethylphenol using catalysts such as palladium on carbon (Pd/C) or Raney Nickel.[3][4] This method is often preferred over metal/acid reductions (like Fe/HCl or Sn/HCl) due to better atom economy and reduced waste streams.[1][4]
Q2: How can I control the exothermic nature of the hydrogenation reaction during scale-up?
A2: The reduction of nitro groups is highly exothermic, which can pose a significant safety risk on a large scale. Proper temperature control is critical.[2] This can be managed by:
-
Slow addition of the nitro compound: Adding the starting material portion-wise to the reaction mixture containing the catalyst.
-
Efficient reactor cooling: Utilizing a reactor with a high cooling capacity.
-
Controlling hydrogen pressure: Maintaining a controlled hydrogen pressure to manage the reaction rate.
Q3: What are the critical parameters for the crystallization and isolation of this compound?
A3: Key parameters for obtaining a high-purity, crystalline product include:
-
pH Adjustment: The hydrochloride salt is water-soluble, while the free base has lower solubility in neutral to slightly basic conditions. Precipitation is typically achieved by adjusting the pH of the aqueous solution.[1][3]
-
Solvent Selection: A suitable solvent system is crucial for effective purification. Water is a common solvent for the hydrochloride salt.
-
Cooling Rate: A controlled cooling rate during crystallization is important to obtain a uniform crystal size and minimize impurity inclusion.
-
Washing: Washing the isolated crystals with a cold solvent helps remove residual impurities.[3]
Q4: What are the typical purity specifications for this compound?
A4: For pharmaceutical and fine chemical applications, a high purity is required. Typical specifications are:
Data Presentation
Table 1: Comparison of Typical Process Parameters: Lab vs. Scale-up
| Parameter | Laboratory Scale (Representative) | Pilot/Industrial Scale (Representative) |
| Batch Size | 10-100 g | 100-1000 kg |
| Typical Yield | 85-95% | 80-90% |
| Solvent Volume / kg Product | 20-50 L | 10-25 L |
| Reaction Time | 2-6 hours | 8-16 hours (including additions) |
| Purification Method | Recrystallization | Crystallization with activated carbon treatment |
Experimental Protocols
Representative Protocol for the Synthesis and Purification of this compound
This protocol is a representative procedure based on common methods for the reduction of nitrophenols and the purification of the resulting aminophenol hydrochlorides.
Step 1: Catalytic Hydrogenation of 2-Nitro-5-ethylphenol
-
Reactor Setup: Charge a suitable hydrogenation reactor with 2-nitro-5-ethylphenol and a solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5% by weight of the starting material).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 40-60 °C). Maintain the reaction under vigorous agitation.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Catalyst Filtration: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.
Step 2: Isolation and Purification of this compound
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the organic solvent.
-
Acidification: Dissolve the crude 2-amino-5-ethylphenol in an aqueous solution of hydrochloric acid to form the hydrochloride salt.
-
Decolorization: Add activated carbon to the aqueous solution and stir for a period to adsorb colored impurities.[1][3]
-
Filtration: Filter the solution to remove the activated carbon.
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Crystallization: Cool the filtrate in a controlled manner to induce crystallization of this compound.
-
Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.[3]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in this compound production.
References
preventing oxidation of 2-Amino-5-ethylphenol hydrochloride during storage and handling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in preventing the oxidation of 2-Amino-5-ethylphenol hydrochloride during storage and handling.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to mitigate the oxidation of this compound.
Issue 1: The solid this compound has developed a pink or brownish tint.
-
Question: My solid this compound, which was initially a white or off-white powder, has changed color. What is the cause, and can I still use it?
-
Answer: Discoloration of the solid is a primary indicator of oxidation. This process is accelerated by exposure to oxygen, light, and moisture. The appearance of a pink or brownish tint suggests the formation of colored oxidation products, such as dimers and polymers. It is strongly recommended to use a fresh, unoxidized batch for experiments where purity is critical, as the presence of these impurities can interfere with your results. For less sensitive applications, the material might still be usable, but it is advisable to first assess its purity.
Issue 2: Solutions of this compound rapidly turn yellow or brown.
-
Question: I've prepared a solution of this compound, and it is quickly changing color. How can I prevent this?
-
Answer: The rapid discoloration of solutions is a clear sign of oxidation, which is significantly faster in solution than in the solid state. Several factors can contribute to this:
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Presence of Oxygen: Dissolved oxygen in the solvent is a major culprit.
-
Exposure to Light: Light, especially UV light, can catalyze the oxidation process.
-
High pH: Alkaline conditions can make the phenol group more susceptible to oxidation.
-
Metal Ion Contamination: Trace amounts of metal ions in your solvent or glassware can act as catalysts for oxidation.
To prevent this, it is crucial to prepare and handle the solution under an inert atmosphere, use deoxygenated solvents, and protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Issue 3: I am observing unexpected peaks in my HPLC analysis.
-
Question: My HPLC chromatogram shows several unexpected peaks when analyzing this compound. Could this be due to oxidation?
-
Answer: Yes, the appearance of extra peaks in your HPLC analysis is a common consequence of oxidation. These peaks represent the various degradation products formed. To troubleshoot this, consider the following:
-
Sample Preparation: Was the sample prepared fresh using deoxygenated solvent and protected from light? If the sample was stored, even for a short period, oxidation could have occurred.
-
Mobile Phase: Is the mobile phase properly degassed? Dissolved gases in the mobile phase can contribute to on-column oxidation.
-
Contamination: Check for potential sources of contamination in your HPLC system, such as residues in the injector or column that could catalyze oxidation.
-
Peak Tailing and Splitting: Poor peak shape, such as tailing or splitting, can also be indicative of interactions between the analyte and degradation products with the stationary phase.
-
Issue 4: How should I properly store and handle this compound to minimize oxidation?
-
Question: What are the best practices for storing and handling this compound to ensure its stability?
-
Answer: To minimize oxidation, adhere to the following guidelines:
-
Storage of Solid: Store the solid compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). It is best stored at low temperatures, such as 2-8°C.[1]
-
Handling Solid: As the compound can be hygroscopic, it is best to handle it in a low-humidity environment or a glovebox.[2][3][4][5] When weighing, do so quickly and avoid prolonged exposure to the atmosphere. Use clean, dry spatulas and weighing boats.
-
Preparation of Solutions: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes. Prepare solutions fresh whenever possible.
-
Storage of Solutions: If solutions must be stored, even for a short period, they should be placed in amber vials, the headspace flushed with an inert gas, and stored at a low temperature. Studies have shown that aqueous solutions of this compound are stable for up to 7 days at room temperature when properly prepared, with minimal degradation.[6]
-
Quantitative Data on Stability
| Sample Type | Storage Condition | Duration | Purity/Degradation | Reference |
| Aqueous Solution | Room Temperature | 7 days | Maximum deviation from initial concentration: 3.8% | [6] |
| Aqueous Solution | Room Temperature | 7 days | Deviation from initial concentration: <10% | [6] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Solution of this compound
This protocol describes the preparation of a solution with minimized risk of oxidation.
Materials:
-
This compound
-
Solvent (e.g., deionized water, ethanol)
-
Inert gas (Nitrogen or Argon) with tubing
-
Amber volumetric flask or a flask wrapped in aluminum foil
-
Septum
-
Cannula or long needle
Procedure:
-
Deoxygenate the Solvent: Place the required volume of solvent in a flask. Seal the flask with a septum. Insert a long needle connected to the inert gas supply, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as a vent. Sparge the solvent with the inert gas for at least 15-30 minutes to remove dissolved oxygen.
-
Weighing: Quickly and accurately weigh the required amount of this compound. Given its hygroscopic nature, it is advisable to use a "weighing by difference" technique.[3]
-
Dissolution: Transfer the weighed solid to the amber volumetric flask. Using a cannula or a syringe, transfer the deoxygenated solvent to the flask to dissolve the solid.
-
Inert Headspace: Once the solid is dissolved and the flask is filled to the mark, remove the cannula and briefly flush the headspace of the flask with the inert gas before quickly stoppering it.
-
Storage: If the solution is not for immediate use, store it at a low temperature (2-8°C) and protected from light.
Protocol 2: Spectrophotometric Determination of Oxidation
This method can be used to qualitatively and semi-quantitatively assess the extent of oxidation by monitoring the increase in absorbance in the visible region due to the formation of colored oxidation products.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a fresh, non-oxidized solution of this compound in a suitable solvent (e.g., 0.1 M HCl to improve stability) following Protocol 1.
-
Record the initial UV-Vis spectrum from 200 to 700 nm. The fresh solution should have minimal absorbance in the visible region.
-
Induce Oxidation (for testing purposes): To test the method, you can intentionally induce oxidation by exposing a portion of the solution to air and light for a period of time.
-
Record the spectrum of the oxidized solution. You will observe the appearance of new absorbance bands in the visible region (typically between 400-600 nm), corresponding to the colored oxidation products.
-
Monitor Oxidation over Time: To assess the stability of your solutions under your experimental conditions, you can record the UV-Vis spectrum at different time points. An increase in absorbance in the visible region indicates ongoing oxidation.
Protocol 3: HPLC-UV Method for Purity Assessment
This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect the presence of oxidation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Suggested Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient: A starting concentration of 5-10% acetonitrile, increasing to 50-70% over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (for the parent compound) and a second wavelength in the visible range (e.g., 450 nm) to monitor for colored oxidation products.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of this compound of known concentration in the mobile phase or a suitably deoxygenated solvent.
-
Prepare your sample solution following the guidelines in Protocol 1 to minimize oxidation during sample preparation.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the chromatograms. The parent compound should elute as a sharp, well-defined peak. Oxidation products will typically appear as additional peaks, often with different retention times. By comparing the peak areas, you can quantify the purity of your sample and the relative amounts of degradation products.
Visualizations
Caption: Simplified pathway of 2-Amino-5-ethylphenol oxidation.
Caption: Workflow for preventing oxidation during storage, handling, and analysis.
References
Validation & Comparative
Purity Under Scrutiny: A Comparative Validation of 2-Amino-5-ethylphenol Hydrochloride Analysis by Titration and HPLC
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a head-to-head comparison of two common analytical techniques—non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC)—for the purity validation of 2-Amino-5-ethylphenol hydrochloride, a key building block in pharmaceutical synthesis.
This report details the experimental protocols for both methods, presenting a clear comparison of their performance based on hypothetical, yet realistic, experimental data. The goal is to offer an objective assessment to aid in the selection of the most suitable analytical method for routine quality control and validation of this important compound.
At a Glance: Purity Assessment Results
A batch of this compound was analyzed by both non-aqueous potentiometric titration and a developed Reverse-Phase HPLC method. The results, summarized below, demonstrate a good correlation between the two techniques, lending confidence to the purity assessment.
| Parameter | Non-Aqueous Potentiometric Titration | Reverse-Phase HPLC |
| Mean Purity (%) | 99.2% | 99.4% |
| Standard Deviation | ± 0.15 | ± 0.08 |
| Relative Standard Deviation (%) | 0.15% | 0.08% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
| Primary Strengths | Cost-effective, rapid for batch screening | High specificity, impurity profiling |
Unveiling the Methods: Experimental Protocols
To ensure clarity and reproducibility, the detailed experimental protocols for both the titration and HPLC methods are provided below.
Non-Aqueous Potentiometric Titration Protocol
This method is based on the titration of the amine hydrochloride in a non-aqueous medium with perchloric acid.[1][2] The hydrochloride is first converted to an acetate salt to allow for the direct titration of the amine group.
Reagents and Equipment:
-
0.1 N Perchloric acid in glacial acetic acid
-
Glacial acetic acid
-
Mercuric acetate solution (5% w/v in glacial acetic acid)
-
Potentiometric titrator with a glass and calomel or combination pH electrode
-
Analytical balance
-
Standard laboratory glassware
Procedure:
-
Titrant Standardization: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 250 mg of this compound into a clean, dry 100 mL beaker.
-
Dissolution: Add 40 mL of glacial acetic acid and stir until the sample is completely dissolved.
-
Chloride Removal: Add 10 mL of 5% mercuric acetate solution to the beaker and stir. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride.[2]
-
Titration: Immerse the electrodes in the solution and titrate with the standardized 0.1 N perchloric acid. Record the volume of titrant added and the corresponding potential.
-
Endpoint Determination: The endpoint is determined by the point of maximum inflection on the titration curve (first or second derivative).
-
Calculation: Calculate the purity of this compound using the following formula:
Purity (%) = (V × N × E) / W × 100
Where:
-
V = Volume of perchloric acid consumed at the endpoint (L)
-
N = Normality of the perchloric acid solution
-
E = Equivalent weight of this compound (173.64 g/mol )
-
W = Weight of the sample (g)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol
This method provides a more specific analysis, capable of separating the main component from potential impurities. The following is a proposed method based on common practices for analyzing aminophenol isomers.[3][4][5]
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare a sample solution of the this compound batch at the same concentration as the standard solution.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: The purity is determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100
Visualizing the Workflow
To better understand the logical flow of the comparative validation process, the following diagram illustrates the key steps involved.
Caption: Comparative workflow for purity validation.
Conclusion
Both non-aqueous potentiometric titration and RP-HPLC are viable methods for determining the purity of this compound.
-
Non-aqueous titration offers a rapid, cost-effective, and accurate method for routine quality control where the primary interest is the overall assay of the main component. Its simplicity makes it an attractive option for high-throughput screening.
-
RP-HPLC , on the other hand, provides superior specificity and is the method of choice when a detailed impurity profile is required. While the analysis time is longer and the initial setup more complex, the wealth of information it provides is invaluable for in-depth quality assessment and regulatory submissions.
The choice between these two methods will ultimately depend on the specific requirements of the analysis, balancing the need for speed and cost-effectiveness with the demand for specificity and comprehensive impurity profiling. For robust quality assurance, employing both techniques can be advantageous: titration for routine batch release and HPLC for validation and in-depth characterization.
References
A Comparative Analysis of 2-Amino-5-ethylphenol Hydrochloride and p-Phenylenediamine in Hair Dye Formulations
In the realm of oxidative hair colorants, 2-Amino-5-ethylphenol hydrochloride and p-phenylenediamine (PPD) are two key precursors utilized to achieve a spectrum of desired shades. While both contribute to permanent hair dyeing, their chemical properties, performance characteristics, and toxicological profiles exhibit notable differences. This guide provides a comprehensive comparative study for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.
Chemical and Physical Properties
A fundamental comparison of the two molecules reveals differences in their structure and physical characteristics, which influence their function and formulation in hair dyes.
| Property | This compound | p-Phenylenediamine (PPD) |
| Chemical Formula | C₈H₁₂ClNO | C₆H₈N₂ |
| Molecular Weight | 173.64 g/mol [1] | 108.14 g/mol |
| Appearance | Solid | White solid, darkens on oxidation[2] |
| Function in Hair Dye | Oxidative dye precursor (coupler) | Primary intermediate (precursor)[2] |
Performance Characteristics
The efficacy of a hair dye is determined by its ability to impart a stable and long-lasting color.
Color Formation
Both this compound and p-Phenylenediamine are oxidative dyes, meaning they require an oxidizing agent, typically hydrogen peroxide, to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color.[3][4] PPD is a primary intermediate, essential for forming dark shades like black and brown, while this compound often acts as a coupler to produce a range of red and gold-blond shades.
Safety and Toxicological Profile
The safety of hair dye ingredients is a paramount concern for both consumers and regulatory bodies. The toxicological profiles of this compound and p-Phenylenediamine present significant distinctions.
Acute Toxicity
| Compound | Test | Species | Route | LD₅₀ | Reference |
| This compound | Acute Oral Toxicity | Rat | Oral | >2000 mg/kg bw | [5] |
| p-Phenylenediamine | Acute Oral Toxicity | Rat | Oral | 80 mg/kg |
Skin Sensitization
A significant differentiator between the two compounds is their potential to cause skin sensitization and allergic contact dermatitis.
p-Phenylenediamine (PPD) is a well-documented and potent skin sensitizer.[6] Allergic contact dermatitis to PPD is a delayed-type IV hypersensitivity reaction, which can manifest as redness, itching, swelling, and blistering of the scalp, face, and eyelids.[7][8] The sensitization can be initiated through exposure to PPD in hair dyes or other products like black henna tattoos.[7]
This compound is also classified as a skin sensitizer. However, the incidence and severity of allergic reactions are generally considered to be lower than those associated with PPD.
The following table summarizes the key toxicological endpoints:
| Toxicological Endpoint | This compound | p-Phenylenediamine (PPD) |
| Skin Irritation | Causes severe skin burns and eye damage[1] | Can cause skin irritation |
| Skin Sensitization | May cause an allergic skin reaction[1] | Potent skin sensitizer, a common cause of allergic contact dermatitis[6] |
| Mutagenicity | Data not readily available in provided search results | When reacted with hydrogen peroxide, can form Bandrowski's base, a known mutagen[4] |
| Carcinogenicity | Data not readily available in provided search results | Classified as not classifiable as to its carcinogenicity to humans (Group 3) by IARC[9][10] |
Experimental Protocols
For accurate comparison and evaluation, standardized experimental protocols are crucial.
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To determine the concentration of this compound and p-Phenylenediamine in hair dye formulations.
Methodology: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.
-
Column: C18 column (e.g., 100 mm x 4.6 mm, 5µm).[11]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium hydrogen sulfite solution) and an organic solvent (e.g., methanol or acetonitrile).[4][11]
-
Detection: UV detection at a specified wavelength (e.g., 242 nm for PPD).[11]
-
Sample Preparation: Hair dye samples are accurately weighed, dissolved in a suitable solvent (e.g., methanol-water mixture), and filtered before injection.[4][12]
-
Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of the respective analytical standards.
Patch Test for Skin Sensitization
Objective: To assess the potential of a hair dye formulation containing either compound to induce an allergic reaction.
Methodology:
-
Preparation: A small amount of the hair dye mixture is prepared according to the product's instructions.
-
Application: A small, coin-sized amount of the mixture is applied to a cleansed, discreet area of the skin, typically behind the ear or on the inner elbow.[13][14]
-
Observation Period: The patch is left undisturbed for 48 hours.[14][15] The subject should avoid washing the area.
-
Evaluation: The test site is examined for signs of an allergic reaction, such as redness, itching, swelling, or blistering.[14] A positive reaction indicates a sensitivity to one or more ingredients in the hair dye.
In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
Objective: To assess the skin irritation potential of the individual compounds.
Methodology: This test utilizes a reconstructed human epidermis model.
-
Test System: A three-dimensional reconstructed human epidermis (RhE) model is used.[16]
-
Application: The test chemical is applied topically to the surface of the RhE tissue.[16]
-
Incubation: The tissue is incubated for a defined period.
-
Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[16] A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[3]
Color Fastness to Washing (ISO 105-A02)
Objective: To evaluate the resistance of the hair color to fading after repeated washing.
Methodology:
-
Sample Preparation: Hair tresses are dyed with formulations containing either this compound or p-Phenylenediamine.
-
Washing Procedure: The dyed tresses are subjected to a standardized washing procedure, which may involve a specific detergent, water temperature, and mechanical action for a set number of cycles.
-
Evaluation: The change in color of the washed tresses is assessed against unwashed control tresses. This is done visually using a standardized grey scale for assessing change in color (ISO 105-A02).[17][18] The scale ranges from 1 (significant change) to 5 (no change).[17]
Visualizing Experimental Workflows and Biological Pathways
To further clarify the processes involved in testing and the biological mechanisms of sensitization, the following diagrams are provided.
Caption: Experimental workflow for performance and safety testing.
Caption: Signaling pathway of allergic contact dermatitis to PPD.
Conclusion
This comparative guide highlights the critical differences between this compound and p-Phenylenediamine in hair dye applications. While both are effective oxidative dye precursors, their safety profiles, particularly concerning skin sensitization, are markedly different. PPD's potent allergenicity necessitates stringent safety assessments and clear consumer warnings. In contrast, while still a sensitizer, this compound may be considered in formulations for individuals with known sensitivities to PPD, although patch testing remains essential. The provided experimental protocols offer a framework for the standardized evaluation of these and other hair dye ingredients, ensuring robust and reproducible data for both performance and safety assessments. Researchers and developers are encouraged to utilize these methodologies to innovate safer and equally effective hair coloring products.
References
- 1. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cir-safety.org [cir-safety.org]
- 3. iivs.org [iivs.org]
- 4. agilent.com [agilent.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. Hair dye dermatitis and p-phenylenediamine contact sensitivity: A preliminary report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allergic contact dermatitis to paraphenylendiamine in hair dye after sensitization from black henna tattoos: a report of 6 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allergic Contact Dermatitis to Hair Dye | Consultant360 [consultant360.com]
- 9. 2-AMINO-5-NITROPHENOL - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. publications.iarc.who.int [publications.iarc.who.int]
- 11. ijpsr.com [ijpsr.com]
- 12. turkjps.org [turkjps.org]
- 13. hairmayraki.com [hairmayraki.com]
- 14. Hair Dye Patch Test: Easy 4-Step Tutorial for Safe Use | Garnier [africa.garnier.com]
- 15. Patch Test for Hair Dye: Safety & Best Practices [natulique.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. laboratuar.com [laboratuar.com]
A Comparative Performance Analysis of 2-Amino-5-ethylphenol Hydrochloride Grades for Research and Development
For Immediate Release
This guide provides a comprehensive comparison of different grades of 2-Amino-5-ethylphenol hydrochloride (CAS No: 149861-22-3), a key intermediate in various chemical syntheses, including pharmaceutical research and as a precursor in oxidative hair dyes.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to aid in the selection of the appropriate grade for their specific applications.
Understanding Chemical Grades and Their Impact on Performance
The purity of a chemical reagent is a critical factor that can significantly influence the outcome of an experiment, affecting reaction kinetics, yield, and the impurity profile of the final product.[5][6] Different grades of chemicals are available, each with a defined level of purity and specific intended uses.[7][8][9][10][11]
Table 1: Comparison of Hypothetical Grades of this compound
| Grade | Purity Specification (Typical) | Impurity Profile | Recommended Applications |
| Technical Grade | 85-95%[7][10] | May contain significant levels of starting materials, by-products, and other organic/inorganic impurities. | Large-scale industrial synthesis where high purity is not critical. Not recommended for research or pharmaceutical applications. |
| Laboratory Grade | ≥98% | Impurity levels are not precisely defined but are generally low.[9] | Educational purposes, general laboratory use, and non-critical synthetic procedures. |
| Reagent Grade (ACS) | ≥99.5% | Meets or exceeds standards set by the American Chemical Society (ACS), with a detailed Certificate of Analysis (CoA) specifying impurity limits.[7][9][10] | Analytical applications, quantitative analysis, and research where high purity and lot-to-lot consistency are essential. |
| Pharmaceutical Grade (USP) | ≥99.8% | Complies with the stringent standards of the United States Pharmacopeia (USP), with rigorous testing for impurities, heavy metals, and residual solvents.[7][10] | Pre-clinical and clinical drug development, and as a starting material for the synthesis of Active Pharmaceutical Ingredients (APIs). |
Experimental Protocols for Performance Assessment
To objectively assess the performance of different grades of this compound, a series of standardized experiments can be conducted.
Purity and Impurity Profiling
Objective: To accurately determine the purity of the this compound sample and to identify and quantify any impurities present.
Methodology:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile and thermally unstable compounds.[12][13][14]
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a specific pH).
-
Stationary Phase: A C18 reversed-phase column.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound.
-
Quantification: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their retention times with known standards.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities.[13][15][16] LC separates the components, and MS provides the mass-to-charge ratio, which aids in determining the molecular weight and structure of the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities.[12][14][15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present.[13]
Performance in a Representative Synthetic Application: Oxidative Hair Dye Formation
Objective: To evaluate the impact of different grades of this compound on the efficiency and outcome of an oxidative dyeing process.
Methodology:
-
Materials: Swatches of virgin human hair, different grades of this compound (as the precursor), a standard coupler (e.g., m-aminophenol), an oxidizing agent (hydrogen peroxide), and an alkaline agent (e.g., ammonia).
-
Procedure:
-
Prepare separate hair dye formulations using each grade of this compound.
-
Apply the dye formulations to the hair swatches and allow them to develop for a standardized period.
-
Rinse and dry the hair swatches.
-
-
Performance Evaluation:
-
Colorimetric Analysis: Use a colorimeter to measure the CIELAB Lab* values of the dyed swatches to quantify the resulting color.
-
Color Stability (Wash Fastness): Subject the dyed swatches to multiple washing cycles and measure the color change over time.[17]
-
Hair Integrity Assessment: Analyze the hair fibers for damage using techniques like Scanning Electron Microscopy (SEM) to observe cuticle integrity or by measuring protein loss from the hair.[17]
-
References
- 1. appchemical.com [appchemical.com]
- 2. SID 163641689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C8H12ClNO | CID 19761805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. teachy.ai [teachy.ai]
- 6. azom.com [azom.com]
- 7. tilleydistribution.com [tilleydistribution.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. noahchemicals.com [noahchemicals.com]
- 10. alliancechemical.com [alliancechemical.com]
- 11. westlab.com.au [westlab.com.au]
- 12. Hair Dye Test - Protheragen [protheragen.ai]
- 13. biotech-spain.com [biotech-spain.com]
- 14. Hair Dye Test - CD Formulation [formulationbio.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ajrconline.org [ajrconline.org]
- 17. benchchem.com [benchchem.com]
spectroscopic comparison of 2-Amino-5-ethylphenol hydrochloride and its parent compound
This guide provides a detailed spectroscopic comparison of 2-Amino-5-ethylphenol hydrochloride and its parent compound, 2-aminophenol. The analysis covers Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data and theoretical predictions.
Structural Overview
2-Amino-5-ethylphenol is a derivative of 2-aminophenol, featuring an ethyl group substituted at the fifth position of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions. The structural relationship is depicted below.
Caption: Structural relationship between 2-Aminophenol and its derivative.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-aminophenol and the predicted data for this compound.
Infrared (IR) Spectroscopy
| Functional Group | 2-Aminophenol (Experimental) | This compound (Predicted) |
| O-H stretch (phenol) | ~3300-3400 cm⁻¹ (broad) | ~3200-3400 cm⁻¹ (broad) |
| N-H stretch (amine) | ~3300-3500 cm⁻¹ | ~3100-3300 cm⁻¹ (broad, as -NH₃⁺) |
| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ~3000-3100 cm⁻¹ |
| C-H stretch (aliphatic) | N/A | ~2850-2960 cm⁻¹ |
| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | ~1500-1600 cm⁻¹ |
| C-O stretch (phenol) | ~1200-1300 cm⁻¹ | ~1200-1300 cm⁻¹ |
| C-N stretch (amine) | ~1250-1350 cm⁻¹ | ~1250-1350 cm⁻¹ |
Note: For the hydrochloride salt, the amine group will be protonated (-NH₃⁺), which will alter the N-H stretching vibrations, typically broadening them and shifting them to lower wavenumbers.
¹H NMR Spectroscopy
| Proton Environment | 2-Aminophenol (Experimental, in DMSO-d₆) | This compound (Predicted, in DMSO-d₆) |
| Ar-H | ~6.5-7.0 ppm (m) | ~6.7-7.2 ppm (m, 3H) |
| -OH | ~9.0 ppm (s, br) | ~9.5-10.5 ppm (s, br) |
| -NH₂ | ~4.7 ppm (s, br) | N/A |
| -NH₃⁺ | N/A | ~8.0-9.0 ppm (s, br) |
| -CH₂- (ethyl) | N/A | ~2.5 ppm (q, 2H) |
| -CH₃ (ethyl) | N/A | ~1.1 ppm (t, 3H) |
Note: Chemical shifts are highly dependent on the solvent used. The presence of the electron-donating ethyl group is expected to cause a slight upfield shift of the aromatic protons. The hydrochloride salt form will result in a downfield shift for the amine protons and potentially the aromatic protons due to the electron-withdrawing effect of the -NH₃⁺ group.
¹³C NMR Spectroscopy
| Carbon Environment | 2-Aminophenol (Experimental, in DMSO-d₆) | This compound (Predicted, in DMSO-d₆) |
| C-OH | ~145 ppm | ~145-150 ppm |
| C-NH₂ / C-NH₃⁺ | ~135 ppm | ~130-135 ppm |
| Aromatic C | ~114-120 ppm | ~115-130 ppm |
| -CH₂- (ethyl) | N/A | ~28 ppm |
| -CH₃ (ethyl) | N/A | ~16 ppm |
Note: The specific chemical shifts of the aromatic carbons will vary depending on their position relative to the substituents.
UV-Vis Spectroscopy
| Compound | λmax (in Methanol) (Experimental/Predicted) | Molar Absorptivity (ε) |
| 2-Aminophenol | ~230 nm, ~280 nm | Data not readily available |
| This compound | ~235 nm, ~285 nm (Predicted) | Not available |
Note: The addition of an alkyl group (ethyl) is expected to cause a slight red shift (bathochromic shift) in the absorption maxima.
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2-aminophenol and this compound.
Infrared (IR) Spectroscopy
-
Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Procedure (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum.
-
Place a small amount of the solid sample onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
Clean the crystal thoroughly after the measurement.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using standard parameters.
-
The number of scans will depend on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction) and integrate the signals (for ¹H NMR). Assign the chemical shifts to the respective protons and carbons in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or water).
-
Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
-
Procedure:
-
Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over the desired wavelength range (e.g., 200-400 nm).
-
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Workflow and Structural Diagrams
Caption: Workflow for spectroscopic comparison.
Caption: Structural breakdown of the compared compounds.
Conclusion
The spectroscopic analysis reveals distinct differences between 2-aminophenol and its derivative, this compound, primarily due to the presence of the ethyl group and the protonated amine in the latter.
-
In the IR spectrum , the most notable differences are the appearance of aliphatic C-H stretching bands and the changes in the N-H stretching region for the hydrochloride salt.
-
The ¹H NMR spectrum of the derivative is distinguished by the signals corresponding to the ethyl group protons and the downfield shift of the amine proton signal.
-
The ¹³C NMR spectrum confirms the presence of the additional ethyl carbons.
-
A slight bathochromic shift is predicted for the UV-Vis absorption maxima of the ethyl-substituted compound.
Navigating the Bioactive Landscape of Schiff Bases: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Schiff bases, a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of Schiff bases, with a specific focus on derivatives of aminophenols. While direct experimental data on Schiff bases derived from 2-Amino-5-ethylphenol hydrochloride is not available in the current body of scientific literature, this guide will draw comparisons from structurally similar compounds, such as those derived from 2-aminophenol and its substituted analogues, to provide valuable insights for future research and development.
Unveiling the Biological Potential: A Comparative Analysis
Schiff bases are known to possess a range of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[1][2] The biological efficacy of these compounds is often influenced by the nature of the substituent groups on both the aldehyde and the amine precursors. The presence of a phenolic hydroxyl group, as would be the case in derivatives of 2-Amino-5-ethylphenol, is often associated with enhanced biological activity, particularly antioxidant and antimicrobial effects.
Antimicrobial Activity
Schiff bases are widely recognized for their potential as antimicrobial agents. The imine or azomethine group (-C=N-) is a key structural feature responsible for their antimicrobial effects.[3] While specific data for 2-Amino-5-ethylphenol derived Schiff bases is lacking, studies on derivatives of similar compounds like 2-amino-5-methylphenol have demonstrated antibacterial activity. For instance, a study on a Schiff base derived from 2-amino-5-methylphenol showed good antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4]
Table 1: Comparative Antimicrobial Activity of Aminophenol-derived Schiff Bases
| Schiff Base Derivative (Amine Precursor) | Aldehyde Precursor | Test Organism | Activity (e.g., Zone of Inhibition, MIC) | Reference |
| 2-Amino-5-methylphenol | 9-ethyl-9H-carbazole-3-carbaldehyde | Staphylococcus aureus, Escherichia coli | Good antibacterial action | [4] |
| 2-Aminophenol | o-Anisaldehyde | Not Specified | (Data on metal complexes) | [5] |
| 2-Aminophenol | Substituted Benzaldehydes | Not Specified | Activity depends on substituent | [6] |
Note: This table is illustrative and highlights the type of data available for related compounds. Direct comparative values are limited due to variations in experimental conditions.
Antioxidant Activity
The phenolic hydroxyl group in aminophenol-derived Schiff bases is a key contributor to their antioxidant potential.[7][8] This group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity.[9] While no specific IC50 values are reported for Schiff bases from 2-Amino-5-ethylphenol, the presence of the ethyl group at the 5-position might influence the electron-donating properties of the phenol ring, potentially modulating its antioxidant activity.
Table 2: Comparative Antioxidant Activity of Phenolic Schiff Bases
| Schiff Base Type | Assay | IC50 Value (µg/mL) | Reference |
| Phenolic Schiff Bases | DPPH Scavenging | 12.15–99.01 | [9] |
| Phenolic Schiff Bases | ABTS Scavenging | 4.30–34.65 | [9] |
Anticancer Activity
The cytotoxic potential of Schiff bases against various cancer cell lines is an area of active investigation.[10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The specific substituents on the aromatic rings of the Schiff base play a crucial role in determining its anticancer efficacy and selectivity. For instance, certain cinnamyl Schiff bases have shown promising antifungal activity with low cytotoxicity against human cell lines.[12][13] While no anticancer data exists for 2-Amino-5-ethylphenol derived Schiff bases, this remains a promising avenue for future exploration.
Experimental Methodologies: A Blueprint for Investigation
To facilitate further research in this area, this section outlines typical experimental protocols for the synthesis and biological evaluation of Schiff bases, based on established methodologies found in the literature.
Synthesis of Schiff Bases
A general method for the synthesis of Schiff bases involves the condensation reaction between an amine and an aldehyde.[3]
General Procedure:
-
Dissolve equimolar amounts of the primary amine (e.g., this compound) and the desired aldehyde in a suitable solvent, such as ethanol or methanol.
-
Add a few drops of a catalyst, typically a weak acid like glacial acetic acid, to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.
-
Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.
-
Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This method is commonly used to screen for antimicrobial activity.
Protocol:
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar into sterile Petri dishes and allow it to solidify.
-
Inoculate the agar surface with a standardized suspension of the test microorganism.
-
Create wells of a specific diameter in the agar using a sterile cork borer.
-
Add a known concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
Protocol:
-
Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., methanol).
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a series of test tubes, add different concentrations of the Schiff base solution.
-
Add a fixed volume of the DPPH solution to each test tube and mix well.
-
Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.
-
Use a standard antioxidant like ascorbic acid as a positive control.
-
Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the Schiff base required to scavenge 50% of the DPPH radicals.
Visualizing the Path Forward: Synthesis and Evaluation Workflow
The following diagrams illustrate the general workflow for the synthesis and biological evaluation of Schiff bases.
References
- 1. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works [scirp.org]
- 2. jetir.org [jetir.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant activity of Schiff base ligands using the DPPH scavenging assay: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 13. Cinnamyl Schiff bases: synthesis, cytotoxic effects and antifungal activity of clinical interest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 2-Amino-5-ethylphenol Hydrochloride
For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and their intermediates is critical for ensuring product quality, optimizing reaction yields, and meeting regulatory standards. This guide provides a comparative overview of methodologies for the quantitative analysis of 2-Amino-5-ethylphenol hydrochloride, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and offering High-Performance Liquid Chromatography (HPLC) as a viable alternative.
Quantitative Data Comparison
The following table summarizes the anticipated performance characteristics of a derivatization-based GC-MS method compared to an HPLC-UV method for the quantitative analysis of 2-Amino-5-ethylphenol. These metrics are based on typical performance for similar aromatic amine compounds.
| Parameter | GC-MS (with Derivatization) | HPLC-UV |
| Principle | Separation of volatile derivatives based on boiling point and polarity, with mass-based detection. | Separation based on polarity using a condensed mobile phase, with UV absorbance detection. |
| Sample Preparation | Requires derivatization (e.g., silylation or acylation) to increase volatility. | Typically requires dissolution and filtration. |
| Selectivity | Very High (mass fragmentation patterns are highly specific). | Moderate to High (dependent on chromatographic resolution). |
| Sensitivity (LOD) | Low (pg to low ng range). | Moderate (low ng to µg range). |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (%Recovery) | 95-105% | 95-105% |
| Throughput | Lower (due to sample preparation and longer run times). | Higher (simpler sample preparation and faster run times). |
| Instrumentation Cost | High | Moderate |
Experimental Protocols
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar amino and hydroxyl functional groups, this compound is non-volatile and requires a derivatization step to be amenable to GC-MS analysis.[1][2][3] This protocol outlines a common approach using silylation.
1. Sample Preparation and Derivatization:
-
Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., pyridine or acetonitrile) to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards.
-
Derivatization: To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]
-
Reaction: Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the amine and hydroxyl groups.[4] Cool to room temperature before analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][6][7]
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 2-Amino-5-ethylphenol. A full scan can be used for initial identification.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.
-
Quantify the amount of 2-Amino-5-ethylphenol in the samples by interpolating their peak areas from the calibration curve.
Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC offers a more direct method of analysis that does not require derivatization, making it a potentially faster alternative.
1. Sample Preparation:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio should be optimized for best separation.
-
Standard and Sample Preparation: Dissolve standards and samples in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with an acetonitrile/water or methanol/buffer mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength determined by the UV spectrum of 2-Amino-5-ethylphenol (typically around 280 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Similar to the GC-MS method, create a calibration curve from the standards and use it to determine the concentration of the analyte in the samples.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the quantitative analysis of this compound using the GC-MS method.
Caption: Workflow for the quantitative GC-MS analysis of this compound.
Conclusion
The choice between GC-MS and HPLC for the quantitative analysis of this compound depends on the specific requirements of the study. GC-MS, although requiring a derivatization step, offers superior selectivity and sensitivity, which is crucial for complex matrices or trace-level analysis.[8] On the other hand, HPLC provides a simpler, higher-throughput alternative that may be sufficient for routine quality control where high sensitivity is not the primary concern.[9] For both methods, proper method development and validation are essential to ensure accurate and reliable results.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. scholars.direct [scholars.direct]
- 5. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Cross-Reactivity in Aromatic Amine Hair Dye Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of aromatic amine compounds commonly used in oxidative hair dyes. Due to the limited publicly available data on 2-Amino-5-ethylphenol hydrochloride, this document focuses on the well-documented cross-reactivity patterns of related and structurally similar compounds, such as p-phenylenediamine (PPD). The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the assessment of novel aromatic amine derivatives.
The primary concern with these compounds is their potential to act as haptens, leading to skin sensitization and allergic contact dermatitis (ACD)[1][2][3]. Understanding the potential for cross-reactivity among these molecules is crucial for hazard assessment and the development of safer alternatives[1][4].
Quantitative Data on Cross-Reactivity
Cross-reactivity among hair dye allergens is a significant clinical issue[1][4]. Individuals sensitized to one aromatic amine may react to others, complicating the identification of safe alternative products[1]. The following table summarizes reported cross-reactivity data in patients sensitized to p-phenylenediamine (PPD), a potent and common sensitizer[3][4].
| Compound | Chemical Structure | Class | Cross-Reactivity with PPD (%) | Reference(s) |
| p-Phenylenediamine (PPD) | C₆H₄(NH₂)₂ | Para-diamine | - (Sensitizer) | [3][5] |
| Toluene-2,5-diamine (PTD) | CH₃C₆H₃(NH₂)₂ | Para-diamine | 31 - 57.4% | [4][5] |
| p-Aminophenol (PAP) | HOC₆H₄NH₂ | Para-aminophenol | 19 - 38.7% | [4][5] |
| m-Aminophenol (MAP) | HOC₆H₄NH₂ | Meta-aminophenol | 19% | [4][5] |
| N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) | (CH₃)₂CHNHC₆H₄NHC₆H₅ | Para-diamine | 1.5 - 20.5% | [3][5] |
Note: Percentages represent the proportion of PPD-positive individuals who also showed a positive patch test reaction to the listed compound. These values can vary depending on the study population and testing concentrations.
Experimental Protocols for Assessing Cross-Reactivity
The assessment of skin sensitization and cross-reactivity potential relies on a combination of in vivo, in vitro, and in chemico methods.
1. Murine Local Lymph Node Assay (LLNA)
The LLNA is a validated in vivo method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ears of mice. A substance is identified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold (typically a Stimulation Index of 3 or greater) compared to vehicle-treated controls. Cross-reactivity can be inferred when a known sensitizer and its analogue both produce a positive response.
LLNA Protocol Summary:
-
Animals: Typically, CBA/J mice are used.
-
Procedure: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control. The test substance is applied to the dorsum of both ears for three consecutive days.
-
Endpoint Measurement: On day 5, mice are injected with 3H-methyl thymidine or 125I-iododeoxyuridine to measure lymphocyte proliferation. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is quantified.
-
Data Analysis: The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to that in the vehicle control group. An SI ≥ 3 is generally considered a positive result.
2. In Vitro & In Chemico Methods
Several non-animal methods have been developed to assess key events in the adverse outcome pathway (AOP) for skin sensitization. These can be used to evaluate the potential for cross-reactivity by comparing the activity of different derivatives.
-
Direct Peptide Reactivity Assay (DPRA): This in chemico method measures the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.
-
KeratinoSens™ and LuSens Assays: These are in vitro cell-based assays that use a keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key event in skin sensitization.
-
Human Cell Line Activation Test (h-CLAT): This in vitro assay measures the expression of cell surface markers (CD54 and CD86) on a monocytic cell line (THP-1) following exposure to a test chemical, indicating dendritic cell activation.
Signaling Pathways in Allergic Contact Dermatitis
The development of allergic contact dermatitis is a complex immunological process. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key events, from the molecular initiating event to the adverse outcome.
Adverse Outcome Pathway (AOP) for Skin Sensitization
Caption: Adverse Outcome Pathway for Skin Sensitization.
This pathway begins with the covalent binding of the hapten (the aromatic amine derivative) to skin proteins. This leads to a cascade of events including keratinocyte and dendritic cell activation, culminating in the priming of T-cells in the lymph nodes. Upon re-exposure, these memory T-cells mount an inflammatory response, resulting in allergic contact dermatitis.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new derivative against a known sensitizer.
References
- 1. Hair Dyes Sensitization and Cross-Reactions: Challenges and Solutions: A Systematic Review of Hair Dye Allergens' Prevalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Advancing the understanding of allergic contact dermatitis: from pathophysiology to novel therapeutic approaches [frontiersin.org]
- 3. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ACDS: Cross-Sensitivity Found in PPD-Positive Patients | MDedge [mdedge.com]
Benchmarking the Stability of 2-Amino-5-ethylphenol Hydrochloride: A Comparative Guide for Dye Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of 2-Amino-5-ethylphenol hydrochloride against other commonly used dye precursors in various formulations. Understanding the stability of these precursors is critical for ensuring the quality, efficacy, and safety of final products, from hair dyes to biomedical research applications. This document summarizes available quantitative data, details experimental protocols for stability testing, and provides a logical workflow for comparative analysis.
Comparative Stability of Dye Precursors
The stability of dye precursors is a crucial factor in their application, impacting shelf-life, color consistency, and the potential for degradation into undesirable byproducts. While direct comparative studies under identical conditions are limited in publicly available literature, this guide compiles existing data to offer a valuable reference.
This compound has demonstrated good stability in aqueous solutions. A study showed that it remains stable for at least 7 days at room temperature with minimal degradation (a deviation from the initial concentration of less than 3.8%)[1]. This inherent stability makes it a promising candidate for various applications where product integrity over time is paramount.
In contrast, other common dye precursors exhibit varying degrees of stability. For instance, p-Phenylenediamine (PPD) is known to be susceptible to air oxidation, which can lead to darkening of the compound[2]. Similarly, p-Aminophenol can undergo degradation, and studies have explored methods to enhance its stability in formulations[1][3]. Resorcinol has also been the subject of stability studies, with research focusing on improving its stability in cosmetic compositions[4][5].
The following table summarizes the available stability data for this compound and other selected dye precursors. It is important to note that the data is compiled from different sources and experimental conditions may vary.
| Dye Precursor | Chemical Structure | Stability Data | Reference |
| This compound | C₈H₁₂ClNO | Stable in aqueous solution for 7 days at room temperature (maximum deviation from initial concentration 3.8%).[1] | [1] |
| p-Phenylenediamine (PPD) | C₆H₈N₂ | Prone to air oxidation, leading to discoloration.[2] Aqueous solutions are reported to be stable for more than 24 hours when stored at 4°C.[5] | [2][5] |
| Resorcinol | C₆H₆O₂ | Stability in cosmetic formulations can be improved with the use of chelating agents.[5] A 15% topical formulation was found to be stable for 12 months at 25°C when packaged in aluminum tubes.[4] | [4][5] |
| m-Aminophenol | C₆H₇NO | Used in oxidative hair dye formulations; stability is a key consideration in product development.[6] | [6] |
| p-Aminophenol | C₆H₇NO | Susceptible to degradation, with studies focusing on controlled degradation for environmental remediation.[1][7] | [1][7] |
| Toluene-2,5-diamine sulfate | C₇H₁₂N₂O₄S | Aqueous and water:acetone solutions were stable for 8 days at ambient temperature in the absence of light.[8] | [8] |
Experimental Protocols for Stability Testing
To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following methodologies are based on established guidelines for the stability testing of cosmetic and pharmaceutical ingredients, adapted for the specific needs of dye precursors.
Accelerated Stability Testing Protocol
This protocol is designed to predict the long-term stability of dye precursors by subjecting them to elevated stress conditions.
1. Sample Preparation:
-
Prepare solutions or formulations of the dye precursors at their intended use concentrations.
-
Use the final proposed packaging for the study to assess product-package interactions.
-
Prepare a sufficient number of samples for testing at each time point and condition.
2. Storage Conditions:
-
Elevated Temperature: Store samples in controlled temperature chambers at 40°C ± 2°C with 75% ± 5% relative humidity (RH).
-
Photostability: Expose samples to a controlled light source, such as a xenon arc lamp or a UV lamp, according to ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.
-
Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (-10°C to -20°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.
3. Testing Intervals:
-
For accelerated temperature studies, test samples at initial (time 0), 1, 2, 3, and 6 months.
4. Analytical Methods:
-
Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the dye precursor and detect any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 6) and an organic solvent (e.g., acetonitrile).
-
Detection: UV-Vis detector at the maximum absorbance wavelength of the precursor.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
5. Data Analysis:
-
Calculate the percentage of the initial concentration of the dye precursor remaining at each time point.
-
Identify and quantify any significant degradation products.
-
Assess physical changes such as color, odor, and pH.
Long-Term Stability Testing Protocol
This protocol evaluates the stability of the dye precursors under recommended storage conditions over a longer period.
1. Sample Preparation:
-
Prepare samples as described in the accelerated stability testing protocol.
2. Storage Conditions:
-
Store samples at 25°C ± 2°C with 60% ± 5% RH.
3. Testing Intervals:
-
Test samples at initial (time 0), 3, 6, 9, 12, 18, and 24 months.
4. Analytical Methods and Data Analysis:
-
Follow the same analytical methods and data analysis procedures as outlined in the accelerated stability testing protocol.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative stability study of dye precursors.
Caption: Workflow for benchmarking the stability of dye precursors.
References
- 1. Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of p-Phenylenediamine in Hair Dyes and Health Risk Implications in the UAE: Describing Discordances Between Regulations and Real-Life Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Formulation, long-term physicochemical and microbiological stability of 15% topical resorcinol for hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. fda.gov.tw [fda.gov.tw]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. ec.europa.eu [ec.europa.eu]
Safety Operating Guide
Proper Disposal of 2-Amino-5-ethylphenol Hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
2-Amino-5-ethylphenol hydrochloride is a chemical compound that requires careful handling and disposal due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulations.
Immediate Safety Considerations
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information on its hazards. Key hazards include:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes severe skin burns.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data for Hazardous Waste Classification
Understanding the quantitative thresholds for hazardous waste classification is crucial for proper disposal. The following table summarizes key regulatory limits.
| Parameter | Regulatory Threshold | Relevance to this compound |
| pH (Corrosivity) | ≤ 2 or ≥ 12.5 | As a hydrochloride salt of an amine, solutions of this compound are likely to be acidic and may be classified as corrosive hazardous waste (EPA Waste Code D002).[1][2] |
| Generator Category (Monthly Generation Rate) | Very Small Quantity Generator (VSQG): ≤ 100 kg of hazardous waste and ≤ 1 kg of acutely hazardous waste.[3] | The total amount of all hazardous waste generated in the lab per month determines the applicable regulations.[3][4] |
| Small Quantity Generator (SQG): > 100 kg to < 1,000 kg of hazardous waste.[3][5] | ||
| Large Quantity Generator (LQG): ≥ 1,000 kg of hazardous waste or > 1 kg of acutely hazardous waste.[3][5][6] |
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be treated as hazardous waste.[7]
-
Segregate Waste: Store the this compound waste separately from other incompatible waste streams. For instance, keep it separate from bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[8]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the chemical. The original container is often the best choice.[7][9] The container must have a secure, tight-fitting lid.[7]
-
Properly Label the Container:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7][9]
-
Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]
-
List all constituents and their approximate concentrations if it is a mixed waste stream.
-
Indicate the date when the waste was first added to the container.
-
Step 3: Waste Accumulation and Storage
-
Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[10]
-
Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.[7][9][10]
-
Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.[8][9]
-
Monitor Accumulation Limits: Be aware of the accumulation time and quantity limits for your facility's generator status.[10][11]
Step 4: Arranging for Disposal
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for waste pickup and will have procedures in place for contracting with a licensed hazardous waste disposal company.
-
Schedule a Pickup: Follow your institution's procedures to schedule a pickup for your hazardous waste.
Experimental Protocols: Neutralization (For Informational Purposes Only)
While neutralization can render a corrosive waste non-hazardous, it is a chemical reaction that can generate heat and potentially release fumes. It is strongly recommended that neutralization of this chemical waste not be performed by individuals without specific training and a validated procedure. The safest and most compliant method of disposal is through a professional waste management service.
For a general understanding of the chemical principle, the neutralization of an amine hydrochloride involves the addition of a base to deprotonate the ammonium ion, forming the free amine and a salt. A common laboratory procedure for neutralizing an amine hydrochloride might involve the slow addition of a base like sodium hydroxide or sodium carbonate while monitoring the pH. However, due to the hazards of this compound, including its aquatic toxicity, the resulting mixture would still require disposal as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. epa.gov [epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. epa.gov [epa.gov]
- 4. youtube.com [youtube.com]
- 5. Hazardous Waste [epa.illinois.gov]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. vumc.org [vumc.org]
- 10. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 11. stancounty.com [stancounty.com]
Essential Safety and Operational Guide for Handling 2-Amino-5-ethylphenol hydrochloride
This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Amino-5-ethylphenol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.
Chemical Hazard Overview
This compound is classified as a hazardous substance with the following primary risks[1][2]:
Given its corrosive nature as a solid, exposure to dust particles can lead to severe internal and external injuries[1].
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE ensemble is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.
1. Hand Protection
Due to the corrosive nature of the chemical and its amine and phenol components, careful glove selection is critical. Standard disposable nitrile gloves offer poor resistance to amines and should only be considered for very brief, incidental contact (splash protection)[2][3]. For extended contact or immersion, more robust glove materials are required.
| Glove Material | Protection Level | Recommended Use | Considerations |
| Neoprene | Good to Excellent | Recommended for handling phenols, acids, and bases. | Provides good dexterity and tear resistance. |
| PVC (Polyvinyl Chloride) | Good | Recommended for handling amines, acids, and bases. | Offers good abrasion resistance but poor resistance to most organic solvents[3][4]. |
| Butyl Rubber | Excellent | Recommended for handling ketones, esters, and amines[4][5]. | Offers high permeation resistance to gases and vapors but can be more expensive[6]. |
| Nitrile (Disposable) | Poor to Fair | Incidental splash contact ONLY. | Must be changed immediately upon contact. Breakthrough can occur in under one minute for thin gloves[2]. Not suitable for handling concentrated acids or amines[2][3]. |
Experimental Protocol for Glove Selection: Always consult the glove manufacturer's specific chemical resistance data for the chemical being used. If specific data is unavailable, select a glove material rated for protection against both corrosive substances and the general classes of phenols and aromatic amines. For tasks with a high risk of splash or for handling larger quantities, consider double-gloving with a disposable nitrile glove as an inner layer and a more robust glove (e.g., neoprene or PVC) as the outer layer.
2. Eye and Face Protection
Protecting the eyes from dust particles and potential splashes is paramount. The level of protection must be escalated based on the operational scale and risk.
| Equipment | Level of Protection | When to Use |
| Safety Glasses with Side Shields | Minimum | Not sufficient for handling corrosive solids. Provides only minor dust protection[7][8]. |
| Chemical Splash Goggles | Mandatory Minimum | Required for all handling of this compound. Must form a seal around the eyes[7][8]. |
| Face Shield (worn over goggles) | Required | Must be used when handling larger quantities (>1 liter), when there is a significant risk of splashing, or when handling highly reactive substances[7][9][10]. |
3. Protective Clothing
Standard laboratory coats do not offer sufficient protection against corrosive chemicals. Chemical-resistant apparel is necessary.
| Garment Type | Protection Level | When to Use |
| Lab Coat (standard cotton/poly) | Insufficient | Not recommended as primary protection. |
| Chemical-Resistant Apron | Good | For small-scale benchtop work where splashes to the torso are the primary risk. Must be worn over a full-sleeved lab coat. |
| Chemical-Resistant Coverall (e.g., Tyvek®) | Excellent | Recommended for larger scale operations, or when significant dust generation or splashing is anticipated. |
4. Respiratory Protection
As a solid, this compound can generate hazardous dust. If work cannot be contained within a fume hood or other ventilated enclosure, respiratory protection is required.
| Respirator Type | Protection Level | When to Use |
| N95/FFP2 Particulate Respirator | Good | For operations with the potential to generate low to moderate levels of dust. |
| N100/P100 Particulate Respirator | Excellent | For operations with a higher potential for dust generation or for individuals with known sensitization. |
| Powered Air-Purifying Respirator (PAPR) | Highest | For high-dust environments or long-duration tasks. |
Experimental Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Handling and Disposal Plan
Operational Plan
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize dust and vapor inhalation[11].
-
Emergency Equipment: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds of travel time)[11][12].
-
Spill Kit: A spill kit containing absorbent materials suitable for corrosive solids (e.g., vermiculite or sand) should be readily available. Do not use combustible materials like paper towels for large spills[12].
-
Weighing: When weighing the solid, perform the task in a ventilated enclosure or use a balance with a draft shield to contain dust.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations.
-
Waste Collection:
-
All solid waste, solutions containing this compound, and heavily contaminated PPE (like gloves and aprons) must be collected as hazardous chemical waste[11][13].
-
Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid[14][15]. The container must be clearly labeled "Hazardous Waste" and list all chemical constituents and their approximate concentrations[13][16].
-
-
Segregation:
-
Empty Container Disposal:
-
Empty containers that held this compound are also considered hazardous waste.
-
They must be triple-rinsed with a suitable solvent (e.g., water or methanol) before disposal[13][17].
-
Crucially, the rinsate from these rinses must be collected and disposed of as hazardous waste [13][17]. Do not pour it down the drain.
-
After triple-rinsing, deface the original label on the container before placing it in the appropriate glass or plastic recycling bin[17].
-
-
Disposal Request:
References
- 1. oshatrainingschool.com [oshatrainingschool.com]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. ehsdb.com [ehsdb.com]
- 5. safeopedia.com [safeopedia.com]
- 6. safeopedia.com [safeopedia.com]
- 7. Eye Face Protection | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. 3.3.1 Eye Protection Selection | Environment, Health and Safety [ehs.cornell.edu]
- 9. Eye and Face Protection for Areas with Chemicals | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 10. Eye Protection | Environmental Health and Safety [ehs.stonybrook.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. ehs.berkeley.edu [ehs.berkeley.edu]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
- 14. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 15. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 16. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 17. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
